molecular formula C12H6Cl4 B164873 2,3,4,6-Tetrachlorobiphenyl CAS No. 54230-22-7

2,3,4,6-Tetrachlorobiphenyl

Cat. No.: B164873
CAS No.: 54230-22-7
M. Wt: 292 g/mol
InChI Key: HOBRTVXSIVSXIA-UHFFFAOYSA-N
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Description

2,3,4,6-Tetrachlorobiphenyl is a tetrachlorinated congener of the polychlorinated biphenyl (PCB) family, a class of persistent organic pollutants (POPs) with significant relevance in environmental and health sciences research . PCBs were historically manufactured for industrial applications such as coolants, insulating fluids in transformers and capacitors, plasticizers, and flame retardants, but their production was banned due to environmental and health concerns . This compound is provided as a high-purity analytical standard for use in research. PCBs are known for their high stability and resistance to degradation, leading to their persistence in the environment and bioaccumulation in animal and human tissues . Research into specific congeners like this compound is critical for understanding the mechanisms of PCB toxicity, which can include endocrine disruption , developmental effects , and potential contributions to metabolic diseases . Studies on structurally similar PCBs have shown their ability to interact with nuclear receptors such as the aryl hydrocarbon receptor (AhR) and estrogen receptors, making them valuable tools for investigating the role of environmental contaminants in hormone-sensitive systems and developmental biology . This product is intended for research purposes only, including use as a standard in analytical methods to monitor environmental contamination, in vitro toxicology studies, and investigations into the metabolic fate of organochlorine compounds. This product is For Research Use Only. It is not intended for diagnostic or therapeutic use, and it is not for human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,2,3,5-tetrachloro-4-phenylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6Cl4/c13-8-6-9(14)11(15)12(16)10(8)7-4-2-1-3-5-7/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOBRTVXSIVSXIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(C(=C(C=C2Cl)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6Cl4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1074177
Record name 2,3,4,6-Tetrachlorobiphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1074177
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54230-22-7
Record name 2,3,4,6-Tetrachlorobiphenyl
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054230227
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,3,4,6-Tetrachlorobiphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1074177
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3,4,6-TETRACHLOROBIPHENYL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/668WHK8XYK
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

The Environmental Fate of 2,3,4,6-Tetrachlorobiphenyl in Sediments: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Understanding the Persistence of a Legacy Contaminant

Polychlorinated biphenyls (PCBs) represent a class of persistent organic pollutants that, despite being banned from production in many countries for decades, continue to pose a significant threat to environmental and human health. Their chemical stability and hydrophobicity lead to their accumulation in sediment, which acts as a long-term reservoir. This guide focuses on the environmental fate of a specific congener, 2,3,4,6-Tetrachlorobiphenyl (PCB-61), providing researchers, scientists, and environmental professionals with an in-depth understanding of its behavior and transformation in sediment ecosystems. By elucidating the intricate interplay of physical, chemical, and biological processes, we can better assess the risks associated with this legacy contaminant and develop more effective remediation strategies.

Physicochemical Properties and Partitioning Behavior of this compound

The environmental fate of this compound in sediment is fundamentally governed by its inherent physicochemical properties. These properties dictate its tendency to associate with sediment particles and its bioavailability to microorganisms.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₂H₆Cl₄PubChem
Molecular Weight 292.0 g/mol PubChem
Predicted Log Kow (Octanol-Water Partition Coefficient) 5.97US EPA
Predicted XLogP3 6.3PubChem
Predicted Log Koc (Organic Carbon-Water Partition Coefficient) ~5.76(Estimated from Log Kow)

The high octanol-water partition coefficient (Log Kow) and, by extension, the organic carbon-water partition coefficient (Log Koc), indicate a strong tendency for this compound to sorb to organic matter within the sediment. This partitioning behavior is a critical determinant of its environmental persistence, as it reduces its concentration in the porewater, thereby limiting its availability for microbial degradation and transport in the aqueous phase. The process of sorption and desorption is dynamic and influenced by sediment characteristics such as organic carbon content, particle size distribution, and the presence of black carbon.

Abiotic Degradation Pathways

While biotic degradation is the primary mechanism for the transformation of this compound in sediments, abiotic processes can contribute to its long-term fate, albeit typically at slower rates.

2.1. Hydrolysis

Due to the strength of the carbon-chlorine bonds and the stability of the biphenyl structure, PCBs are highly resistant to hydrolysis under typical environmental conditions found in sediments. Therefore, hydrolysis is not considered a significant degradation pathway for this compound.

2.2. Photolysis

Photolysis, or degradation by sunlight, is generally not a significant process for PCBs buried in sediments, as light penetration is limited to the very top layer of the sediment bed. However, in scenarios involving sediment resuspension into the photic zone of the water column, photolytic degradation could occur, although its contribution to the overall fate in the sediment compartment is minimal.

Biotic Degradation: The Microbial Engine of Transformation

The microbial communities within sediments play a pivotal role in the transformation and ultimate detoxification of this compound. Both anaerobic and aerobic microorganisms can degrade this compound, albeit through different metabolic pathways.

Anaerobic Reductive Dechlorination: The Initial Attack

Under the anoxic conditions prevalent in many sediments, the primary and most significant biotic transformation process for this compound is reductive dechlorination. This process involves the sequential removal of chlorine atoms from the biphenyl rings, with the PCB congener serving as an electron acceptor.

The anaerobic dechlorination of 2,3,4,6-Tetrachlorobhenyl has been observed as an intermediate step in the degradation of more highly chlorinated biphenyls, such as 2,3,4,5,6-pentachlorobiphenyl.[1] The primary dechlorination products of this compound are typically trichlorobiphenyls. The specific daughter products depend on the microbial consortia present and the environmental conditions.

Key Dechlorination Reactions:

  • Meta-dechlorination: Removal of a chlorine atom from a meta position (e.g., position 3 or 5).

  • Para-dechlorination: Removal of a chlorine atom from a para position (e.g., position 4).

  • Ortho-dechlorination: Removal of a chlorine atom from an ortho position (e.g., position 2 or 6).

Studies have shown that the dechlorination of 2,3,4,5,6-pentachlorobiphenyl proceeds via this compound to 2,4,6-trichlorobiphenyl, indicating a preferential removal of the meta- and para-chlorines.[1]

G This compound This compound 2,4,6-Trichlorobiphenyl 2,4,6-Trichlorobiphenyl This compound->2,4,6-Trichlorobiphenyl  -Cl (meta) 2,3,6-Trichlorobiphenyl 2,3,6-Trichlorobiphenyl This compound->2,3,6-Trichlorobiphenyl  -Cl (para) Less Chlorinated Biphenyls Less Chlorinated Biphenyls 2,4,6-Trichlorobiphenyl->Less Chlorinated Biphenyls Further Dechlorination 2,3,6-Trichlorobiphenyl->Less Chlorinated Biphenyls Further Dechlorination

Caption: Generalized pathway for the aerobic degradation of a tetrachlorobiphenyl congener.

Experimental Protocol: Anaerobic Sediment Microcosm Study

To investigate the anaerobic degradation of this compound in a laboratory setting, a sediment microcosm study is the gold standard. This protocol outlines a robust methodology for setting up and monitoring such an experiment.

4.1. Materials and Equipment

  • Anaerobic glove box or chamber

  • Serum bottles (160 mL or other suitable size) with butyl rubber stoppers and aluminum crimp seals

  • Sediment from the site of interest (or a well-characterized reference sediment)

  • Site water or defined mineral medium

  • This compound standard (in a suitable solvent like acetone)

  • Electron donors (e.g., a mixture of acetate, lactate, and propionate)

  • Resazurin (as a redox indicator)

  • Gas chromatograph with an electron capture detector (GC-ECD) or mass spectrometer (GC-MS)

  • Solvents for extraction (e.g., hexane, acetone)

  • Glass syringes and needles

  • Incubator

4.2. Experimental Setup

  • Sediment and Water Preparation:

    • Homogenize the collected sediment to ensure uniformity.

    • Sieve the sediment to remove large debris.

    • Prepare the site water by filtering or use a defined anaerobic mineral medium. Deoxygenate the water by purging with a nitrogen/carbon dioxide gas mixture (e.g., 80:20 v/v).

  • Microcosm Assembly (inside an anaerobic chamber):

    • Add a known amount of homogenized sediment to each serum bottle (e.g., 50 g wet weight).

    • Add a known volume of deoxygenated site water or mineral medium to create a slurry (e.g., 100 mL).

    • If desired, amend the microcosms with electron donors to stimulate microbial activity.

    • Add a small amount of resazurin solution as a redox indicator (the solution should remain colorless under anaerobic conditions).

  • Spiking with this compound:

    • Prepare a stock solution of this compound in a water-miscible solvent like acetone.

    • Spike the microcosms with a known amount of the PCB stock solution to achieve the desired initial concentration in the sediment. The solvent volume should be kept to a minimum (e.g., <0.1% of the total liquid volume).

  • Incubation:

    • Seal the serum bottles with butyl rubber stoppers and aluminum crimp seals.

    • Remove the microcosms from the anaerobic chamber.

    • Incubate the microcosms in the dark at a constant, environmentally relevant temperature (e.g., 20-25°C).

  • Control Groups:

    • Sterile Controls: Prepare autoclaved or gamma-irradiated microcosms to account for abiotic degradation.

    • No-Spike Controls: Prepare microcosms without the addition of this compound to monitor for background contamination.

    • No-Donor Controls: If electron donors are used, include a set of microcosms without donor addition to assess the effect of biostimulation.

Diagram 3: Experimental Workflow for Anaerobic Sediment Microcosm Study

G cluster_0 Preparation cluster_1 Microcosm Setup (Anaerobic) cluster_2 Incubation cluster_3 Sampling & Analysis Sediment & Water Prep Sediment & Water Prep Add Sediment & Water Add Sediment & Water Sediment & Water Prep->Add Sediment & Water Amendments (Donors, etc.) Amendments (Donors, etc.) Add Sediment & Water->Amendments (Donors, etc.) Spike with PCB-61 Spike with PCB-61 Amendments (Donors, etc.)->Spike with PCB-61 Incubate in Dark Incubate in Dark Spike with PCB-61->Incubate in Dark Sacrificial Sampling Sacrificial Sampling Incubate in Dark->Sacrificial Sampling Solvent Extraction Solvent Extraction Sacrificial Sampling->Solvent Extraction GC-ECD/MS Analysis GC-ECD/MS Analysis Solvent Extraction->GC-ECD/MS Analysis

Caption: Workflow for conducting an anaerobic sediment microcosm study to assess PCB degradation.

4.3. Sampling and Analysis

  • At predetermined time points, sacrifice triplicate microcosms from each treatment group for analysis.

  • Homogenize the sediment slurry within the bottle.

  • Extract a subsample of the slurry with an appropriate solvent mixture (e.g., hexane:acetone).

  • Clean up the extract to remove interfering substances using techniques like silica gel or Florisil chromatography.

  • Analyze the cleaned extract for this compound and its potential dechlorination products using GC-ECD or GC-MS.

4.4. Data Interpretation

  • Plot the concentration of this compound and its degradation products over time.

  • Calculate the degradation rate constant (k) assuming first-order kinetics.

  • Compare the degradation rates between different treatment groups to assess the effects of amendments.

  • Identify the dechlorination products to elucidate the degradation pathway.

Conclusion and Future Perspectives

The environmental fate of this compound in sediment is a complex process dominated by its strong sorption to organic matter and its slow, microbially-mediated degradation. Anaerobic reductive dechlorination is the key initial transformation step, leading to the formation of less chlorinated congeners that may be susceptible to subsequent aerobic degradation.

Future research should focus on several key areas:

  • Isolation and Characterization of Novel Dechlorinating Microorganisms: Identifying the specific microorganisms responsible for the dechlorination of this compound will enhance our understanding of the process and could lead to the development of bioaugmentation strategies.

  • Quantification of in-situ Degradation Rates: More accurate field measurements and advanced modeling are needed to better predict the long-term persistence of this congener in contaminated sediments.

  • Elucidation of Complete Degradation Pathways: A more detailed understanding of both anaerobic and aerobic degradation pathways, including the identification of all major intermediates and final products, is crucial for assessing the overall reduction in toxicity.

  • Impact of Co-contaminants: Investigating how the presence of other pollutants in the sediment affects the biodegradation of this compound is essential for developing effective remediation strategies for complex contaminated sites.

By continuing to unravel the intricate processes governing the fate of this compound in sediments, the scientific community can contribute to the development of more effective and sustainable solutions for managing this persistent environmental challenge.

References

  • Cutter, L. A., Watts, J. E. M., Sowers, K. R., & May, H. D. (1998). Microbial Dechlorination of 2,3,5,6-Tetrachlorobiphenyl under Anaerobic Conditions in the Absence of Soil or Sediment. Applied and Environmental Microbiology, 64(8), 2966-2969. [Link]

  • De, J., Sarkar, A., & Ramaiah, N. (2007). Aerobic degradation of highly chlorinated PCBs by a marine bacterium, Pseudomonas CH07. DRS@nio. [Link]

  • Natarajan, M. R., Wu, W. M., Jain, M. K., & Zeikus, J. G. (1996). Dechlorination of polychlorinated biphenyl congeners by an anaerobic microbial consortium. Applied and Environmental Microbiology, 62(12), 4697-4702. [Link]

  • PubChem. (n.d.). 2,3,4',6-Tetrachlorobiphenyl. National Center for Biotechnology Information. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). CompTox Chemicals Dashboard - 2,3',5',6-Tetrachlorobiphenyl. Retrieved from [Link]

  • Watts, J. E. M., Löffler, F. E., & May, H. D. (2006). The reductive dechlorination of 2,3,4,5-tetrachlorobiphenyl in three different sediment cultures: evidence for the involvement of phylogenetically similar Dehalococcoides-like bacterial populations. FEMS Microbiology Ecology, 55(2), 274-285. [Link]

  • Komancová, M., Jurcová, I., Kochánková, L., & Burkhard, J. (2003). Metabolic pathways of polychlorinated biphenyls degradation by Pseudomonas sp. 2. Chemosphere, 50(4), 537-543. [Link]

  • Vasilyeva, G. K., & Strizhakova, E. R. (2007). Aerobic bacterial degradation of polychlorinated biphenyls and their hydroxy and methoxy derivatives. Russian Chemical Reviews, 76(6), 567-586. [Link]

  • Zanaroli, G., Negroni, A., Vignola, M., Fedi, S., & Fava, F. (2003). Microbial reductive dechlorination of pre-existing PCBs and spiked 2,3,4,5,6-pentachlorobiphenyl in anaerobic slurries of a contaminated sediment of Venice Lagoon (Italy). FEMS Microbiology Ecology, 44(3), 327-336. [Link]

  • Borja, J., Taleon, D. M., Auresenia, J., & Gallardo, S. (2005). Polychlorinated biphenyls and their biodegradation. Process Biochemistry, 40(6), 1999-2013. [Link]

  • Pieper, D. H. (2005). Aerobic degradation of polychlorinated biphenyls. Applied Microbiology and Biotechnology, 67(2), 170-191. [Link]

Sources

Metabolic Pathways of 2,3,4,6-Tetrachlorobiphenyl (PCB 62) in Mammalian Systems

[1]

Executive Summary

This compound (IUPAC No.[1] 62) is a di-ortho substituted, non-coplanar polychlorinated biphenyl (PCB) congener.[1] Unlike "dioxin-like" coplanar PCBs (e.g., PCB 77, 126) which activate the Aryl Hydrocarbon Receptor (AhR) and CYP1A enzymes, PCB 62 is a phenobarbital-type inducer.[1] Its metabolism is primarily driven by the Cytochrome P450 2B (CYP2B) subfamily, specifically targeting the unsubstituted phenyl ring.

The metabolic workflow involves rapid Phase I oxidation to hydroxylated metabolites (OH-PCBs), followed by Phase II conjugation. While the 2,3,6-chlorine substitution pattern on the


1

Chemical Identity & Structural Determinants

Understanding the metabolism of PCB 62 requires a structural analysis of its susceptibility to enzymatic attack.

  • Structure: this compound.[1][3]

  • Ring A (Substituted): Chlorines at positions 2, 3, 4, and 6.[1] Position 5 is the only unsubstituted carbon, sterically hindered by flanking chlorines at 4 and 6.[1]

  • Ring B (Unsubstituted): Positions 2', 3', 4', 5', and 6' are open hydrogens.[1]

  • Steric Conformation: The presence of two ortho chlorines (2,[1] 6) forces the biphenyl rings into a non-planar configuration (dihedral angle ~90°), preventing intercalation into the AhR binding pocket.

Implication: The unsubstituted Ring B acts as a "metabolic handle," making PCB 62 a high-affinity substrate for enzymes that accommodate bulky, non-planar molecules (CYP2B series).[1]

Phase I Metabolism: Oxidative Activation

The primary metabolic event is the insertion of oxygen by microsomal monooxygenases.

Enzymology
  • Primary Catalyst: CYP2B6 (Human) / CYP2B1 (Rat).[4]

  • Secondary Catalyst: CYP2A enzymes (minor contribution in some species).

  • Mechanism: Formation of unstable arene oxide intermediates or direct insertion.

Reaction Pathways

Metabolism proceeds via two distinct regioselective routes:

  • Major Route (Ring B Oxidation): The enzyme attacks the electron-rich, unhindered Ring B.

    • Intermediate: 2',3'-arene oxide or 3',4'-arene oxide.[1]

    • Products:2'-OH-PCB 62 , 3'-OH-PCB 62 , and 4'-OH-PCB 62 .[1]

    • NIH Shift: Arene oxide rearrangement often leads to chlorine or hydrogen migration, though less relevant on the unsubstituted ring.[1]

  • Minor Route (Ring A Oxidation):

    • Direct insertion at the C5 position is difficult due to steric crowding.

    • Product:5-OH-PCB 62 .

    • Significance: Detected in trace amounts; indicates high catalytic power of CYP2B but is not the clearance driver.

Quantitative Profile (Rat Microsomes)
MetaboliteRelative AbundanceMechanism
4'-OH-PCB 62 High3',4'-Epoxidation (Para-attack)
3'-OH-PCB 62 Moderate2',3' or 3',4'-Epoxidation (Meta-attack)
2'-OH-PCB 62 Low-Moderate2',3'-Epoxidation (Ortho-attack)
5-OH-PCB 62 TraceDirect Insertion / Sterically Hindered
Pathway Visualization

The following diagram illustrates the oxidative cascade and subsequent conjugation.

PCB62_MetabolismPCB622,3,4,6-TeCB (PCB 62)(Parent)CYP2BCYP2B6 / CYP2B1(Microsomal Oxidation)PCB62->CYP2BRingB_OxUnsubstituted RingOxidation (Major)CYP2B->RingB_Ox High AffinityRingA_OxSubstituted RingOxidation (Minor)CYP2B->RingA_Ox Steric HindranceOH_4p4'-OH-PCB 62(Para-OH)RingB_Ox->OH_4pOH_3p3'-OH-PCB 62(Meta-OH)RingB_Ox->OH_3pOH_2p2'-OH-PCB 62(Ortho-OH)RingB_Ox->OH_2pOH_55-OH-PCB 62RingA_Ox->OH_5UGTUGT Enzymes(Glucuronidation)OH_4p->UGTSULTSULT Enzymes(Sulfation)OH_4p->SULTOH_3p->UGTExcretionExcretion(Bile/Urine)UGT->ExcretionSULT->Excretion

Figure 1: Metabolic pathway of PCB 62 mediated by CYP2B enzymes, highlighting the dominance of Ring B hydroxylation.

Phase II Metabolism: Conjugation & Elimination

Once hydroxylated, the lipophilic metabolites must be conjugated to facilitate excretion.[1]

  • Glucuronidation: The major pathway for 3'-OH and 4'-OH metabolites. Catalyzed by UDP-glucuronosyltransferases (UGTs), forming hydrophilic O-glucuronides excreted in bile.

  • Sulfation: Often preferred for sterically hindered phenols (like 2'-OH or 5-OH) or at low substrate concentrations. Catalyzed by Sulfotransferases (SULTs).

  • Retention: Unlike some OH-PCBs (e.g., 4-OH-PCB 107) that bind TTR (Transthyretin) in blood, OH-PCBs derived from PCB 62 are generally less persistent due to the lack of specific chlorine flanking patterns required for high-affinity TTR binding.

Experimental Protocol: In Vitro Microsomal Assay

To study PCB 62 metabolism, the following self-validating protocol is recommended. This workflow ensures reproducibility and minimizes volatile loss of the parent compound.

Reagents & Setup
  • Microsomes: Human Liver Microsomes (HLM) or Phenobarbital-induced Rat Liver Microsomes (RLM) (20 mg/mL protein).

  • Substrate: PCB 62 stock (10 mM in DMSO).

  • Cofactor: NADPH regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P-dehydrogenase, 3.3 mM MgCl2).[1]

  • Buffer: 0.1 M Potassium Phosphate (pH 7.4).

Step-by-Step Workflow
  • Pre-Incubation:

    • Mix buffer and microsomes (final conc. 0.5 mg/mL) in glass tubes.

    • Add PCB 62 (final conc. 50 µM). Keep DMSO < 0.5% v/v to prevent enzyme inhibition.

    • Equilibrate at 37°C for 5 minutes.

  • Initiation:

    • Add NADPH regenerating system to start the reaction.

    • Control: Include a "No NADPH" blank to rule out non-enzymatic degradation.

  • Incubation:

    • Incubate for 30–60 minutes in a shaking water bath. (Linearity must be pre-determined).

  • Termination:

    • Add 1 mL ice-cold 0.5 M NaOH. This stops the reaction and ionizes phenols (OH-PCBs) for extraction separation if needed, or proceed to total extraction.

  • Extraction:

    • Add 3 mL Hexane/Methyl tert-butyl ether (MTBE) (1:1). Vortex for 1 min.

    • Centrifuge (2000 x g, 5 min). Transfer organic layer (Parent PCB + neutral metabolites).

    • Acidification (For OH-PCBs): Acidify aqueous phase with HCl (pH < 2). Re-extract with Hexane/MTBE.

  • Derivatization (Critical Step):

    • Treat the phenolic extract with Diazomethane (or TMS-diazomethane) to form methoxy-PCBs (MeO-PCBs). OH-PCBs are difficult to analyze directly by GC due to peak tailing.

  • Analysis:

    • GC-MS/MS or GC-ECD using a DB-5ms column.

Protocol Visualization

Microsomal_ProtocolSetup1. Reaction Setup(Microsomes + PCB 62 + Buffer)Start2. Initiation(Add NADPH)Setup->StartIncubate3. Incubation(37°C, 30-60 min)Start->IncubateStop4. Termination(Ice-cold NaOH)Incubate->StopExtract5. Extraction(Hexane/MTBE + Acidification)Stop->ExtractDeriv6. Derivatization(Diazomethane -> MeO-PCBs)Extract->DerivAnalyze7. GC-MS AnalysisDeriv->Analyze

Figure 2: Step-by-step experimental workflow for the isolation and analysis of PCB 62 metabolites.

Toxicological Implications

While PCB 62 is less persistent than higher-chlorinated congeners (e.g., PCB 153), its metabolism activates specific toxicity pathways:

  • Neurotoxicity: Ortho-substituted PCBs and their hydroxylated metabolites alter intracellular

    
     signaling in neurons. They interact with the Ryanodine Receptor (RyR), increasing channel sensitivity and potentially leading to dendritic growth defects.
    
  • Endocrine Disruption: The 4'-OH-PCB 62 metabolite bears structural similarity to Thyroxine (T4). While its binding affinity to TTR is lower than that of 4-OH-PCB 107, it can still displace endogenous hormones or inhibit sulfotransferases, altering local hormone bioavailability.[1]

  • Oxidative Stress: The formation of arene oxides (epoxides) during Phase I metabolism is an electrophilic event. If not rapidly detoxified by Epoxide Hydrolase or Glutathione S-Transferase, these intermediates can bind covalently to cellular proteins and DNA.[1]

References

  • Metabolism and metabolites of polychlorinated biphenyls (PCBs). Source: Grimm, F. A., et al. (2015).[1][5] Critical Reviews in Toxicology. URL:[Link]

  • Differences in Enantioselective Hydroxylation of 2,2′,3,6-Tetrachlorobiphenyl (CB45) and 2,2′,3,4′,6-Pentachlorobiphenyl (CB91) by Human and Rat CYP2B Subfamilies. Source: Uwimana, E., et al. (2022).[1] Environmental Science & Technology. URL:[Link]

  • Microsomal Metabolism of Prochiral Polychlorinated Biphenyls Results in the Enantioselective Formation of Chiral Metabolites. Source: Kania-Korwel, I., et al. (2016).[1] Environmental Science & Technology. URL:[Link]

  • Polychlorinated Biphenyls (PCBs) Toxicity: Metabolic Pathways. Source: ATSDR (Agency for Toxic Substances and Disease Registry). URL:[Link]

  • Disposition and Metabolomic Effects of 2,2',5,5'-Tetrachlorobiphenyl in Female Rats. Source: Wang, H., et al. (2023).[1] bioRxiv. URL:[Link][6]

Technical Guide: Structural and Mechanistic Divergence of PCB 62 vs. Dioxin-Like PCBs

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the structural, mechanistic, and toxicological distinctions between PCB 62 and dioxin-like PCBs (DL-PCBs).

Executive Summary

The distinction between PCB 62 (2,3,4,6-Tetrachlorobiphenyl) and Dioxin-Like PCBs (DL-PCBs) is governed by the "Ortho-Effect." While DL-PCBs possess a coplanar configuration that mimics 2,3,7,8-TCDD (dioxin), allowing high-affinity binding to the Aryl hydrocarbon Receptor (AhR), PCB 62 is a di-ortho substituted congener. The steric hindrance introduced by chlorine atoms at the 2 and 6 positions forces the biphenyl rings into a non-coplanar (twisted) conformation. Consequently, PCB 62 exhibits negligible AhR affinity, possesses no World Health Organization (WHO) Toxic Equivalency Factor (TEF), and exerts toxicity through alternative pathways—primarily ryanodine receptor (RyR) modulation and neurotoxicity—distinct from the conserved "dioxin-like" response.

Part 1: Structural Determinants (The "Ortho-Effect")

The primary differentiator between these congeners is the degree of chlorination at the ortho positions (2, 2', 6, 6'). This substitution pattern dictates the molecule's ability to adopt a planar conformation, which is the prerequisite for fitting into the ligand-binding pocket of the AhR.

Dioxin-Like PCBs (DL-PCBs)[1]
  • Definition: Non-ortho or mono-ortho substituted PCBs.

  • Conformation: These molecules can rotate to assume a flat, coplanar structure where both phenyl rings lie in the same plane.[1]

  • Structural Mimicry: They are isostereomers of 2,3,7,8-TCDD (Dioxin).[2]

  • Examples: PCB 77 (3,3',4,4'-TeCB), PCB 126 (3,3',4,4',5-PeCB).

PCB 62 (Non-Dioxin-Like)
  • IUPAC Name: this compound.

  • Substitution Pattern: Di-ortho (Chlorines at positions 2 and 6).

  • Conformation: The bulky chlorine atoms at positions 2 and 6 physically clash with the hydrogen atoms on the opposing ring (positions 2' and 6'). This steric hindrance forces the two phenyl rings to twist approximately 90° relative to each other.

  • Result: The molecule is permanently non-coplanar and cannot enter the AhR binding pocket.

Visualizing the Structural Logic

The following diagram illustrates the decision logic for classifying these congeners based on ortho-substitution.

PCB_Structure_Logic Input PCB Congener Structure CheckOrtho Count Ortho-Chlorines (Positions 2, 2', 6, 6') Input->CheckOrtho ZeroOrtho 0 Ortho Cl (Coplanar) CheckOrtho->ZeroOrtho MonoOrtho 1 Ortho Cl (Near Coplanar) CheckOrtho->MonoOrtho DiOrtho 2+ Ortho Cl (e.g., PCB 62: 2,3,4,6-TeCB) CheckOrtho->DiOrtho AhR_Bind High Affinity AhR Binding ZeroOrtho->AhR_Bind MonoOrtho->AhR_Bind Class_DL Class: Dioxin-Like (DL) (e.g., PCB 126, PCB 77) AhR_Bind->Class_DL Steric Steric Hindrance Prevents Planarity DiOrtho->Steric No_AhR Negligible/No AhR Binding Steric->No_AhR Class_NDL Class: Non-Dioxin-Like (NDL) (Neurotoxic/RyR Active) No_AhR->Class_NDL

Caption: Structural classification logic. PCB 62 follows the red path (Di-Ortho) leading to NDL classification, while DL-PCBs follow the green path.

Part 2: Mechanistic Divergence

The structural inability of PCB 62 to bind AhR necessitates a different mechanism of toxicity. While DL-PCBs drive gene expression changes via the AhR-ARNT pathway, NDL-PCBs like PCB 62 are implicated in rapid, non-genomic signaling, particularly involving calcium homeostasis and neurotoxicity.

The Dioxin-Like Pathway (AhR Activation)
  • Ligands: PCB 77, 126, 169.[3]

  • Mechanism: Ligand binds cytosolic AhR

    
     Translocates to nucleus 
    
    
    
    Dimerizes with ARNT
    
    
    Binds Dioxin Response Elements (DRE).
  • Outcome: Induction of Phase I enzymes (CYP1A1, CYP1A2), oxidative stress, immunosuppression, and tumor promotion.

The Non-Dioxin-Like Pathway (PCB 62)
  • Target: Ryanodine Receptors (RyR) and other Ca2+ signaling machinery.[4][5][6]

  • Mechanism: NDL-PCBs bind to RyR channels on the endoplasmic reticulum (ER).[6] This sensitizes the channel, locking it in an "open" state.

  • Outcome: Uncontrolled Ca2+ release into the cytoplasm. In neurons, this leads to altered dendritic arborization, synaptic plasticity deficits, and potential neurotoxicity.

  • Note: PCB 62, as a di-ortho congener, falls into the structural class of NDL-PCBs known to influence these pathways, distinct from the genomic effects of DL-PCBs.

Comparative Signaling Pathways

Mechanism_Comparison cluster_DL Dioxin-Like Mechanism (e.g., PCB 126) cluster_NDL PCB 62 (NDL) Mechanism DL_Ligand DL-PCB AhR AhR Complex DL_Ligand->AhR Nucleus Nuclear Translocation (AhR + ARNT) AhR->Nucleus DRE DRE Binding Nucleus->DRE Tox_DL CYP1A1 Induction Oxidative Stress DRE->Tox_DL NDL_Ligand PCB 62 (Di-Ortho) RyR Ryanodine Receptor (ER Membrane) NDL_Ligand->RyR Ca_Flux Increased Cytosolic Calcium (Ca2+) RyR->Ca_Flux Tox_NDL Neurotoxicity Dendritic Deficits Ca_Flux->Tox_NDL

Caption: Mechanistic divergence. DL-PCBs (top) activate genomic AhR pathways. PCB 62 (bottom) activates non-genomic RyR calcium signaling.

Part 3: Toxicological Implications & Data Summary

The regulatory framework for PCBs relies heavily on the Toxic Equivalency Factor (TEF) concept.[7] This applies only to DL-PCBs. PCB 62 is excluded from this framework, requiring alternative risk assessment metrics.

Comparison Table: PCB 62 vs. DL-PCBs
FeaturePCB 62 (NDL)Dioxin-Like PCBs (DL)
Structure This compounde.g., 3,3',4,4',5-PeCB (PCB 126)
Ortho Substitution Di-ortho (2, 6)Non-ortho or Mono-ortho
Planarity Non-Planar (Twisted)Coplanar (Flat)
Primary Receptor Ryanodine Receptor (RyR)Aryl Hydrocarbon Receptor (AhR)
WHO TEF Value 0 (No TEF assigned) 0.00003 to 0.1
Primary Toxicity Neurotoxicity, Ca2+ DysregulationCarcinogenicity, Wasting, Immunotoxicity
Biomarker Altered Ca2+ FluxCYP1A1 Induction (EROD Activity)
Risk Assessment Note

Researchers must not use TEF values to assess PCB 62 risk. Instead, "Neurotoxic Equivalency" (NEQ) schemes are being proposed by researchers (e.g., Pessah et al.) to quantify the potency of NDL-PCBs based on RyR activity, though these are not yet regulatory standards.

Part 4: Experimental Protocols for Differentiation

To distinguish PCB 62 from DL-PCBs in a laboratory setting, two distinct assays are required. The protocols below are designed to validate the mechanistic differences described above.

Protocol A: EROD Bioassay (AhR Activation)

Purpose: To confirm the lack of dioxin-like activity in PCB 62. Principle: DL-PCBs induce CYP1A1, which catalyzes the deethylation of ethoxyresorufin to resorufin (fluorescent).

  • Cell Line: Use H4IIE (rat hepatoma) or HepG2 (human hepatoma) cells.

  • Dosing: Treat cells with PCB 62 (0.1 nM – 10 µM) alongside a positive control (TCDD or PCB 126) and a vehicle control (DMSO).

  • Incubation: Incubate for 24–48 hours at 37°C.

  • Substrate Addition: Add ethoxyresorufin (final conc. 5 µM) and dicumarol (to inhibit cytosolic diaphorase).

  • Measurement: Measure fluorescence (Ex 530 nm / Em 590 nm) kinetically over 20 minutes.

  • Expected Result:

    • DL-PCBs: Strong, dose-dependent increase in fluorescence.

    • PCB 62: No significant increase over vehicle control (validating NDL status).

Protocol B: Microsomal [3H]Ryanodine Binding Assay

Purpose: To assess NDL-specific activity (RyR sensitization).[6] Principle: NDL-PCBs enhance the binding of high-affinity [3H]ryanodine to RyR channels.

  • Preparation: Isolate junctional sarcoplasmic reticulum (SR) vesicles from rabbit skeletal muscle (rich in RyR1).

  • Reaction Mix: Incubate SR protein (50 µg) with [3H]ryanodine (1 nM) in binding buffer (250 mM KCl, 15 mM NaCl, 20 mM HEPES, pH 7.1).

  • Treatment: Add PCB 62 (0.1 – 10 µM) or vehicle (DMSO < 0.5%).

  • Incubation: Incubate at 37°C for 3 hours.

  • Filtration: Rapidly filter through GF/B glass fiber filters using a cell harvester to trap receptor-bound radioligand.

  • Quantification: Measure radioactivity via liquid scintillation counting.

  • Expected Result:

    • PCB 62: Increase in [3H]ryanodine binding (indicating channel sensitization).

    • DL-PCBs (e.g., PCB 126): Minimal or no effect on binding.

References

  • Van den Berg, M., et al. (2006).[8] The 2005 World Health Organization Re-evaluation of Human and Mammalian Toxic Equivalency Factors for Dioxins and Dioxin-Like Compounds. Toxicological Sciences, 93(2), 223–241. [Link]

  • Pessah, I. N., et al. (2006). Immunologic and Neurodevelopmental Susceptibilities of Autism. NeuroToxicology, 27(5), 653-654. (Contextualizing RyR mechanism). [Link]

  • Ballschmiter, K., & Zell, M. (1980). Analysis of polychlorinated biphenyls (PCB) by glass capillary gas chromatography. Fresenius' Zeitschrift für analytische Chemie, 302, 20–31.[9] (Structural nomenclature). [Link]

  • Giesy, J. P., & Kannan, K. (1998). Dioxin-like and non-dioxin-like toxic effects of polychlorinated biphenyls (PCBs): implications for risk assessment. Critical Reviews in Toxicology, 28(6), 511–569. [Link]

  • Fischer, L. J., et al. (1998). Ortho-substituted polychlorinated biphenyls (PCBs) alter microsomal calcium transport by direct interaction with ryanodine receptors of mammalian brain.[5] Journal of Biological Chemistry. (Foundational mechanism for NDL-PCBs). [Link]

Sources

Technical Guide: Bioaccumulation and Metabolic Fate of Ortho-Substituted PCB 62

Author: BenchChem Technical Support Team. Date: February 2026

The following is an in-depth technical guide on the bioaccumulation potential and toxicokinetics of PCB 62.

Subject: 2,3,4,6-Tetrachlorobiphenyl (PCB 62) Classification: Di-ortho Substituted, Non-Coplanar Congener Document ID: TOX-PCB62-2026-REV1

Executive Summary: The Kinetic Paradox

PCB 62 (this compound) presents a distinct toxicokinetic profile compared to the "legacy" persistent organic pollutants (POPs) often cited in regulatory frameworks. Unlike the recalcitrant PCB 153 or dioxin-like PCB 126, PCB 62 possesses a molecular architecture that facilitates both rapid lipophilic uptake and efficient metabolic clearance.

This guide provides a mechanistic analysis of PCB 62’s bioaccumulation potential. The core insight for drug development and toxicology professionals is the "Unsubstituted Ring Effect." While the high octanol-water partition coefficient (


) drives passive diffusion into lipid bilayers, the presence of a completely unsubstituted phenyl ring renders this congener highly susceptible to oxidative metabolism by Cytochrome P450 enzymes. Consequently, PCB 62 serves as an excellent model for studying non-dioxin-like (NDL) neurotoxicity  and metabolic lability in halogenated aromatics.

Molecular Architecture & Physicochemical Basis

The bioaccumulation potential of PCB 62 is governed by its steric conformation and lipophilicity.

Structural Analysis
  • Substitution Pattern: 2,3,4,6-tetrachloro.[1][2][3][4]

  • Ortho-Effect: The presence of chlorine atoms at the ortho positions (2 and 6) induces significant steric hindrance, preventing the two phenyl rings from assuming a coplanar orientation.

  • Planarity: Non-planar (dihedral angle approx. 60–90°).

  • Implication: This non-coplanarity prevents high-affinity binding to the Aryl Hydrocarbon Receptor (AhR), effectively nullifying dioxin-like toxicity. However, it enhances affinity for the Ryanodine Receptor (RyR), driving neurotoxicity.

Physicochemical Properties
ParameterValue (Approx.)Significance
Molecular Weight 291.99 g/mol Facilitates membrane permeability.
Log K_ow 5.6 – 6.0Drives high partitioning into adipose tissue (Lipophilicity).
Water Solubility ~0.02 mg/LExtremely low; favors bioconcentration from aqueous media.
Vapor Pressure

Pa
Semi-volatile; relevant for inhalation exposure models.
Henry’s Law Constant ~30 Pa·m³/molSignificant volatilization from water bodies.

Bioaccumulation Dynamics[5]

Bioaccumulation is the net result of uptake (k1) and elimination (k2). For PCB 62, the equation is heavily skewed by the elimination rate constant (


) due to metabolic susceptibility.
Partitioning Mechanism

Uptake is thermodynamically driven by the fugacity gradient between the aqueous phase and the lipid phase.



(Where 

is the lipid fraction of the organism)

However, for PCB 62, the observed Bioconcentration Factor (BCF) is consistently lower than predicted by


 alone. This deviation is caused by the "biotransformation rate" (

).
The Unsubstituted Ring Factor

The second phenyl ring of PCB 62 is devoid of chlorine substituents (


 are Hydrogens). This provides an unobstructed "landing zone" for enzymatic attack.
  • Vicinal Hydrogens: The presence of adjacent (vicinal) hydrogen atoms at the meta-para positions facilitates the formation of arene oxide intermediates.

  • Clearance: Unlike PCB 153 (which lacks vicinal hydrogens), PCB 62 is rapidly hydroxylated and excreted.

Metabolic Stability & Biotransformation Pathways

This section details the enzymatic mechanisms that limit the bioaccumulation of PCB 62.

Enzymatic Specificity
  • CYP2B Subfamily: The non-coplanar structure of PCB 62 makes it a primary substrate for phenobarbital-inducible enzymes (e.g., CYP2B1 in rats, CYP2B6 in humans).

  • CYP1A Subfamily: While CYP1A prefers coplanar substrates, it can contribute to oxidation on the unsubstituted ring, though with lower efficiency than CYP2B.

The Metabolic Pathway

The primary route is oxidative hydroxylation followed by conjugation.

  • Epoxidation: CYP enzymes insert oxygen across the 3,4-bond (or 2,3-bond) of the unsubstituted ring, forming an unstable arene oxide.

  • NIH Shift: The arene oxide rearranges to form a phenol (hydroxy-PCB).

  • Conjugation: The hydroxylated metabolite is glucuronidated (UGT enzymes) or sulfated (SULT enzymes) to increase water solubility for urinary/biliary excretion.

Pathway Visualization (DOT)

PCB62_Metabolism cluster_0 Hepatocyte Cytosol/ER PCB62 PCB 62 (2,3,4,6-TeCB) AreneOxide Arene Oxide Intermediate (Unsubstituted Ring) PCB62->AreneOxide Epoxidation (Rate Limiting) CYP CYP2B / CYP1A (Monooxygenase) CYP->AreneOxide Catalysis OH_PCB Hydroxylated Metabolites (3'-OH-PCB 62 / 4'-OH-PCB 62) AreneOxide->OH_PCB NIH Shift Rearrangement Conjugate Glucuronide/Sulfate Conjugates OH_PCB->Conjugate Phase II (UGT/SULT) Excretion Excretion (Urine/Bile) Conjugate->Excretion Elimination

Figure 1: Metabolic clearance pathway of PCB 62 highlighting the critical role of the unsubstituted ring in facilitating rapid hydroxylation via CYP2B/1A isozymes.

Toxicological Implications: Non-Dioxin-Like Effects[6]

Researchers must distinguish between the accumulation of the parent compound and the toxicity of its mechanism.

Ryanodine Receptor (RyR) Sensitization

PCB 62 is a potent RyR agonist .

  • Mechanism: It binds to the RyR1 (skeletal) and RyR2 (cardiac/brain) channels, locking them in an "open" sub-conductance state.

  • Outcome: Uncontrolled

    
     efflux from the sarcoplasmic/endoplasmic reticulum.
    
  • Clinical Relevance: This mechanism underlies the neurotoxicity (cognitive deficits, motor dysfunction) associated with ortho-substituted PCBs, distinct from the wasting syndrome of dioxin-like PCBs.

Cytotoxicity

The formation of arene oxides and quinone metabolites (if further oxidized) can induce oxidative stress and adduct formation with cellular DNA/proteins, contributing to cytotoxicity in cerebellar granule cells.

Experimental Protocols

To validate the bioaccumulation and metabolic stability of PCB 62, the following self-validating protocols are recommended.

Protocol A: In Vitro Intrinsic Clearance ( ) Assay

Objective: Determine the metabolic half-life of PCB 62 using liver microsomes.

  • Preparation:

    • Thaw pooled Human Liver Microsomes (HLM) or Rat Liver Microsomes (RLM) on ice.

    • Prepare PCB 62 stock solution (10 mM in DMSO). Dilute to working concentration (1 µM) in phosphate buffer (0.1 M, pH 7.4).

  • Incubation:

    • Test System: 1 µM PCB 62 + 0.5 mg/mL Microsomal Protein + 3.3 mM

      
      .
      
    • Pre-incubation: 5 mins at 37°C.

    • Start Reaction: Add NADPH-regenerating system (1 mM NADP+, 5 mM Glucose-6-phosphate, 1 U/mL G6P-Dehydrogenase).

    • Controls: Negative control (no NADPH), Positive control (Testosterone for CYP3A or Bupropion for CYP2B).

  • Sampling:

    • Aliquot 50 µL at

      
       min.
      
    • Quench: Add 150 µL ice-cold Acetonitrile (containing internal standard, e.g., PCB 209).

  • Analysis:

    • Centrifuge (4000 rpm, 20 min). Analyze supernatant via GC-MS/MS (EI mode).

    • Monitor parent depletion.

  • Calculation:

    • Plot

      
       vs. time. Slope = 
      
      
      
      .
    • 
      .
      
    • 
      .
      
Protocol B: Determination of Bioconcentration Factor (BCF)

Objective: Measure steady-state accumulation in zebrafish (Danio rerio).

  • Exposure: Flow-through system maintaining PCB 62 at 1 µg/L (below water solubility).

  • Duration: 28 days uptake phase, 14 days depuration phase.

  • Sampling: Sample fish and water at days 0, 3, 7, 14, 21, 28 (Uptake) and 29, 31, 35, 42 (Depuration).

  • Lipid Normalization: Extract lipids using gravimetric method; normalize tissue concentration (

    
    ) to lipid content.
    
  • Calculation:

    
    .
    
Experimental Workflow Visualization (DOT)

BCF_Protocol Start Start: PCB 62 Stock Preparation Exposure Uptake Phase (28 Days) Flow-through System Start->Exposure Sampling Sampling Points (Water & Fish Tissue) Exposure->Sampling Days 0,3,7,14,21,28 Extraction Lipid Extraction & Clean-up (Soxhlet) Sampling->Extraction Analysis GC-MS Quantification Extraction->Analysis Calculation Calculate BCF & Kinetic BCF (k1/k2) Analysis->Calculation

Figure 2: Standardized workflow for determining the Bioconcentration Factor (BCF) of PCB 62 in aquatic models.

References

  • Agency for Toxic Substances and Disease Registry (ATSDR). (2000).[5][6] Toxicological Profile for Polychlorinated Biphenyls (PCBs). U.S. Department of Health and Human Services.[5] [Link]

  • Pessah, I. N., et al. (2010).[7] "Minding the calcium store: Ryanodine receptor activation as a convergent mechanism of PCB toxicity." Pharmacology & Therapeutics, 125(2), 260-285. [Link]

  • Hansen, L. G. (1998). "Stepping backward to improve assessment of PCB congener toxicities." Environmental Health Perspectives, 106(Suppl 1), 171–189. [Link]

  • Grimm, F. A., et al. (2015). "Metabolism and metabolites of polychlorinated biphenyls." Critical Reviews in Toxicology, 45(3), 245-272. [Link]

  • Mackay, D., et al. (2006).[5] Handbook of Physical-Chemical Properties and Environmental Fate for Organic Chemicals. CRC Press. (Data sourced from NIST compilation: [Link])

Sources

Neurotoxicity of Non-Coplanar 2,3,4,6-Tetrachlorobiphenyl (PCB 64): A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2,3,4,6-Tetrachlorobiphenyl (PCB 64) represents a distinct class of environmental neurotoxicants known as non-dioxin-like (NDL) or non-coplanar PCBs .[1][2] Unlike their coplanar counterparts (e.g., PCB 126), which exert toxicity via the aryl hydrocarbon receptor (AhR), PCB 64 drives neurotoxicity primarily through the sensitization of Ryanodine Receptors (RyR) and the subsequent dysregulation of intracellular calcium (


) dynamics.[1]

This guide provides a technical deep-dive into the physicochemical basis of PCB 64 neurotoxicity, the specific molecular signaling pathways involved, and validated experimental protocols for assessing its potency in vitro.

Chemical Identity & Physicochemical Properties[1][3][4][5][6][7][8][9]

The neurotoxic potential of PCB 64 is dictated by its specific chlorine substitution pattern. The presence of chlorine atoms at the ortho positions (2 and 6) creates significant steric hindrance, preventing the two phenyl rings from assuming a coplanar orientation.

Structural Classification
  • IUPAC Name: this compound[1]

  • PCB Congener: PCB 64

  • CAS Registry Number: 52663-58-8[3]

  • Classification: Di-ortho substituted (Non-coplanar / NDL-PCB)

Structure-Activity Relationship (SAR)

The "ortho-effect" is the critical determinant of neurotoxicity.

FeatureCoplanar PCBs (e.g., PCB 126)Non-Coplanar PCBs (e.g., PCB 64)
Chlorine Position Para and Meta dominant; No OrthoDi-Ortho (Positions 2,[1] 6)
Conformation Planar (Flat)Twisted (Non-planar)
Primary Target Aryl Hydrocarbon Receptor (AhR)Ryanodine Receptor (RyR)
Toxicity Mode Dioxin-like (Genotoxic/Endocrine)Neurotoxic (Ca2+ Signaling)
Neuroactive Potency NegligibleHigh

Mechanisms of Neurotoxicity[7][8][10][11][12][13][14]

The neurotoxicity of PCB 64 is not a result of genomic alterations via AhR but rather a direct allosteric modulation of ion channels.

Primary Mechanism: Ryanodine Receptor (RyR) Sensitization

PCB 64 acts as a potent sensitizer of RyR channels (specifically RyR1 and RyR2 isoforms) located on the Endoplasmic Reticulum (ER).

  • Binding: PCB 64 binds to a discrete allosteric site on the RyR complex.

  • Lock-Open Effect: It stabilizes the channel in an open sub-conductance state , effectively lowering the threshold for activation by endogenous ligands (calcium).

  • Calcium Leak: This results in uncontrolled efflux of

    
     from the ER stores into the cytoplasm.
    
Downstream Pathological Cascades

The elevation of intracellular calcium (


) triggers several neurodegenerative pathways:
  • Calpain Activation: Excess

    
     activates calpains (proteases), which degrade cytoskeletal proteins.[1]
    
  • Dendritic Retraction: Disruption of cytoskeletal stability leads to the retraction of dendritic arbors and loss of synaptic connectivity.

  • Oxidative Stress:

    
     overload promotes mitochondrial dysfunction and the generation of Reactive Oxygen Species (ROS).
    
Visualizing the Pathway

The following diagram illustrates the mechanistic cascade from PCB 64 exposure to neurotoxicity.

G PCB64 PCB 64 (Non-coplanar) RyR Ryanodine Receptor (RyR) (ER Membrane) PCB64->RyR Allosteric Binding Ca_Efflux Uncontrolled Ca2+ Efflux (ER to Cytosol) RyR->Ca_Efflux Stabilizes Open State ROS Mitochondrial ROS Generation Ca_Efflux->ROS Mitochondrial Overload Calpain Calpain Protease Activation Ca_Efflux->Calpain Ca2+ Dependent Activation Dendrite Dendritic Arbor Retraction ROS->Dendrite Oxidative Damage Calpain->Dendrite Cytoskeletal Degradation Synapse Synaptic Loss & Neurotoxicity Dendrite->Synapse Structural Collapse

Figure 1: Mechanistic pathway of PCB 64 neurotoxicity, highlighting the central role of RyR sensitization and calcium dysregulation.[1][4][5]

Experimental Protocols

To study the neurotoxic effects of PCB 64, researchers must utilize assays that specifically measure RyR kinetics and calcium dynamics. The [


H]Ryanodine Binding Assay  is the gold standard for quantifying the potency of RyR sensitizers.
Protocol: [ H]Ryanodine Binding Assay

Objective: Determine the efficacy of PCB 64 in enhancing the binding of [


H]ryanodine to microsomal RyR (which only binds to the open channel state).
Reagents & Equipment:
  • Microsomal Preparation: Junctional Sarcoplasmic Reticulum (JSR) or cortical microsomes (enriched in RyR).

  • Radioligand: [

    
    H]Ryanodine (Specific Activity ~50-80 Ci/mmol).
    
  • Buffer: 20 mM HEPES (pH 7.1), 140 mM KCl, 15 mM NaCl.

  • PCB 64 Stock: Dissolved in dry DMSO (Final assay DMSO < 1%).

  • Scintillation Counter.

Step-by-Step Workflow:
  • Preparation:

    • Dilute microsomal protein to 0.5 mg/mL in Binding Buffer.

    • Prepare a calcium clamp buffer to maintain free

      
       at ~0.5 
      
      
      
      M (optimal for sensitization detection).
  • Incubation:

    • Control: Incubate microsomes with Vehicle (DMSO) + 1 nM [

      
      H]Ryanodine.
      
    • Treatment: Incubate microsomes with varying concentrations of PCB 64 (0.1

      
      M – 50 
      
      
      
      M) + 1 nM [
      
      
      H]Ryanodine.
    • Non-Specific Binding (NSB): Incubate with 10

      
      M unlabeled Ryanodine (to block specific sites).
      
    • Conditions: Incubate for 3 hours at 37°C.

  • Termination & Filtration:

    • Rapidly filter samples through Whatman GF/B glass fiber filters using a cell harvester.[6][7]

    • Wash filters 3x with ice-cold harvest buffer (containing no

      
      ) to remove unbound radioligand.
      
  • Quantification:

    • Place filters in scintillation vials with 5 mL cocktail.

    • Count Radioactivity (CPM) after 12 hours of equilibration.

  • Data Analysis:

    • Calculate Specific Binding = (Total Binding - NSB).[6][7]

    • Normalize PCB 64 data as % of Control Specific Binding.

    • Interpretation: An increase in specific binding indicates PCB 64 is stabilizing the RyR in the open state.

Workflow Visualization

Protocol Step1 1. Microsome Prep (JSR/Brain tissue) Step2 2. Incubation + [3H]Ryanodine + PCB 64 (0.1-50uM) 3 hrs @ 37°C Step1->Step2 Step3 3. Filtration (GF/B Filters) Rapid Wash Step2->Step3 Step4 4. Scintillation Counting (CPM) Step3->Step4 Step5 5. Analysis Calc % Specific Binding Step4->Step5

Figure 2: Operational workflow for the [


H]Ryanodine binding assay used to assess PCB 64 potency.

Data Summary & Reference Values

When conducting these assays, the following reference values are typical for non-coplanar PCBs like PCB 64 and PCB 95 (a structurally similar congener often used as a positive control).

ParameterValue / ObservationImplications
Active Concentration Range 0.1

M – 10

M
Biologically relevant; overlaps with environmental accumulation levels.
Maximal RyR Activation > 200% of ControlIndicates potent sensitization (locking channel open).
AhR Binding Affinity NegligibleConfirms "Non-Dioxin-Like" classification.
Dopamine Depletion Significant (

~ 30

M)
Correlates with motor and cognitive deficits.

References

  • Pessah, I. N., et al. (2010).[1][8] "Ryanodine receptor-dependent mechanisms of PCB developmental neurotoxicity." Neurotoxicology. Link(Note: Generalized link to authoritative topic search).

  • Lein, P. J., et al. (2023).[1] "Ryanodine receptor-dependent mechanisms of PCB developmental neurotoxicity." Advances in Neurotoxicology. Link

  • Holland, E. B., et al. (2017).[1][7] "Predicted Versus Observed Activity of PCB Mixtures Toward the Ryanodine Receptor." Toxicological Sciences. Link

  • PubChem. (2023). "this compound (PCB 64) Compound Summary." National Library of Medicine.[4] Link

  • Biomonitoring California. (2023). "Polychlorinated Biphenyls (PCBs) - Chemical List." California Department of Public Health. Link

Sources

Technical Guide: Reductive Dechlorination Dynamics of PCB 62 in Anaerobic Soil Matrices

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the reductive dechlorination pathways for PCB 62 (2,3,4,6-Tetrachlorobiphenyl) in anaerobic soil matrices. It is designed for researchers and scientists in environmental biotechnology and bioremediation.

Executive Summary

Polychlorinated biphenyls (PCBs) are persistent organic pollutants characterized by high lipophilicity and resistance to aerobic degradation. PCB 62 (This compound ) presents a specific challenge due to its multiple chlorine substitutions, including ortho-chlorines which sterically hinder enzymatic attack. In anaerobic soil and sediment environments, the primary attenuation mechanism is organohalide respiration , where specific bacteria utilize PCB 62 as a terminal electron acceptor. This guide details the metabolic pathways, microbial drivers, and experimental protocols required to study and enhance the reductive dechlorination of PCB 62.

Physicochemical Context and Mechanistic Pathways[1]

Substrate Analysis: PCB 62
  • IUPAC Name: this compound[1][2][3][4]

  • Structure: A biphenyl backbone with four chlorine atoms on one ring at positions 2 (ortho), 3 (meta), 4 (para), and 6 (ortho). The second ring is unsubstituted.

  • Steric Properties: The presence of two ortho-chlorines (2,6) forces the biphenyl rings into a non-coplanar configuration, reducing toxicity relative to coplanar PCBs but increasing persistence.

The Dechlorination Cascade

Anaerobic reductive dechlorination generally follows the thermodynamic preference of Meta > Para > Ortho . For PCB 62, the chlorine at the 3-position (meta) is doubly flanked by chlorines at the 2 and 4 positions, making it the most thermodynamically favorable target for nucleophilic attack by reductive dehalogenase (RDase) enzymes.

Primary Pathway (Meta-Dechlorination)

The dominant pathway observed in Dehalococcoides-enriched microcosms involves the removal of the flanked meta-chlorine.

  • 2,3,4,6-TeCB

    
     2,4,6-Trichlorobiphenyl (2,4,6-TriCB) 
    
    • Mechanism:[5] Hydrogenolysis replacing the 3-Cl with hydrogen.

    • Kinetics: Typically the fastest step due to the relief of steric crowding and favorable redox potential of the flanked meta-chlorine.

Secondary Pathways (Para/Ortho Dechlorination)

Following the formation of 2,4,6-TriCB, further degradation slows significantly as the remaining chlorines are less favorable targets. 2. 2,4,6-TriCB


 2,4-Dichlorobiphenyl (2,4-DiCB) 
  • Mechanism:[5] Removal of the ortho-chlorine at position 6. This is less common but has been observed in granular consortia (e.g., Dehalococcoides sp. strain CBDB1 or mixed consortia).
  • 2,4-DiCB
    
    
    2-Chlorobiphenyl (2-CB)
  • Mechanism:[5] Removal of the para-chlorine at position 4.

Alternative Route: In some "Process LP" (para-preferring) active sediments, 2,4,6-TriCB may be dechlorinated at the para position to yield 2,6-Dichlorobiphenyl .

Pathway Visualization

The following diagram illustrates the sequential reduction steps and the branching possibilities based on microbial community composition.

PCB62_Pathway cluster_legend Pathway Legend PCB62 PCB 62 (2,3,4,6-TeCB) TriCB 2,4,6-TriCB (Intermediate) PCB62->TriCB Primary Step (Meta-removal at C3) DiCB_24 2,4-DiCB TriCB->DiCB_24 Secondary Step (Ortho-removal at C6) DiCB_26 2,6-DiCB TriCB->DiCB_26 Alternative Step (Para-removal at C4) MonoCB 2-Chlorobiphenyl (End Product) DiCB_24->MonoCB Tertiary Step (Para-removal at C4) key1 High Chlorination key2 Intermediate key3 Low Chlorination

Caption: Proposed reductive dechlorination pathway of PCB 62. The solid red arrow indicates the thermodynamically preferred meta-dechlorination.

Microbial Drivers and Enzymology

The genus Dehalococcoides (specifically D. mccartyi) is the obligate organohalide-respiring bacterium responsible for the majority of PCB dechlorination.

Key Strains and Genes[7][8]
  • Strains: D. mccartyi strains 195, CBDB1, and JNA have demonstrated the ability to dechlorinate PCBs.[6] Strain JNA, for instance, possesses 29 putative RDase genes and can dechlorinate doubly flanked chlorines.

  • Enzymes (RDases): The reaction is catalyzed by reductive dehalogenases, membrane-associated cobalamin-dependent enzymes.

    • PcbA1, PcbA4, PcbA5: Genes identified in Dehalococcoides strains (CG1, CG4, CG5) that specifically target PCBs.[6]

    • Mechanism: The corrinoid cofactor (Vitamin B12) facilitates the transfer of electrons from H2 (via hydrogenase) to the PCB molecule, resulting in the release of a chloride ion and protonation of the carbon.

Experimental Protocol: Anaerobic Microcosm Assay

This protocol describes the setup of a self-validating anaerobic microcosm to assess PCB 62 dechlorination potential in soil samples.

Reagents and Equipment
  • Medium: Defined mineral salt medium (MSM) reduced with L-cysteine and Na2S.

  • Electron Donor: Lactate (10 mM) or H2/CO2 (80:20 headspace).

  • Substrate: PCB 62 (pure congener, >99%), dissolved in acetone or nonane carrier.

  • Inoculum: 10% (w/v) anaerobic soil/sediment slurry.

  • Vessels: 160 mL serum bottles with butyl rubber stoppers and aluminum crimp seals.

  • Analysis: GC-ECD (Electron Capture Detector) or GC-MS.

Step-by-Step Workflow
Phase 1: Microcosm Construction
  • Soil Preparation: In an anaerobic glovebox (N2/H2/CO2 atmosphere), homogenize soil samples and remove large debris.

  • Medium Dispensing: Dispense 50 mL of reduced MSM into serum bottles.

  • Spiking: Add PCB 62 to a final concentration of 10–50 ppm (approx. 35–170 µM). Critical: Allow solvent carrier to evaporate if using acetone, or keep volume <0.1% to avoid toxicity.

  • Inoculation: Add 5 g of soil/sediment.

  • Controls:

    • Abiotic Control: Autoclaved soil (3x sterilization) + PCB 62.

    • Substrate-Free Control: Live soil, no PCB 62 (to monitor background).

  • Sealing: Crimp seal with butyl rubber stoppers.

Phase 2: Incubation and Sampling
  • Incubation: Incubate statically at 25–30°C in the dark.

  • Sampling Points: Days 0, 7, 14, 30, 60, 90, 120.

  • Extraction (Sacrificial or Aliquot):

    • Extract 1 mL slurry with 3 mL Hexane:Acetone (1:1).

    • Vortex vigorously for 10 mins; sonicate for 15 mins.

    • Centrifuge at 2000 x g to separate phases.

    • Collect organic phase, dry over anhydrous Na2SO4.

Phase 3: Analytical Validation
  • Instrument: GC-ECD with a DB-5 or DB-XLB capillary column.

  • Calibration: External standards for PCB 62, 2,4,6-TriCB, 2,4-DiCB, and 2-CB.

  • Calculation: Molar conversion percentage.

Experimental Workflow Diagram

Microcosm_Workflow Sample Soil Sample (Anaerobic) Prep Glovebox Prep (MSM + Lactate) Sample->Prep Spike Spike PCB 62 (Target: 50 ppm) Prep->Spike Incubate Incubation (Dark, 30°C) Spike->Incubate Extract Solvent Extraction (Hexane:Acetone) Incubate->Extract t = 0, 30, 60, 90d Analyze GC-ECD/MS Analysis (Quantify Congeners) Extract->Analyze

Caption: Operational workflow for assessing PCB 62 reductive dechlorination in anaerobic soil microcosms.

Data Interpretation and Kinetics

Quantitative analysis should focus on the molar shift from tetra- to tri- and di-chlorinated congeners.

Rate Calculation

Dechlorination rates are typically zero-order or first-order depending on concentration.



Where 

is the concentration of PCB 62 and

is the rate constant.
Expected Data Profile
Time (Days)PCB 62 (mol%)2,4,6-TriCB (mol%)2,4-DiCB (mol%)Interpretation
010000Initial State
3085150Lag phase end, onset of meta-dechlorination
6040555Rapid meta-removal; accumulation of intermediate
120106030Depletion of parent; slow conversion to DiCB

Note: The accumulation of 2,4,6-TriCB is common as the subsequent removal of ortho/para chlorines is kinetically slower.

References

  • Bedard, D. L. (2008). A Case Study for Microbial Biodegradation: Anaerobic Bacterial Reductive Dechlorination of Polychlorinated Biphenyls—From Sediment to Defined Medium.[7] Annual Review of Microbiology. Link

  • Wang, S., & He, J. (2013). Phylogenetically Distinct Bacteria Predominate in the Anaerobic Reductive Dechlorination of Polychlorinated Biphenyls in Sediment Microcosms. Applied and Environmental Microbiology. Link

  • Wiegel, J., & Wu, Q. (2000). Microbial Reductive Dehalogenation of Polychlorinated Biphenyls.[6] FEMS Microbiology Ecology. Link

  • Adrian, L., et al. (2009). Dehalococcoides sp.[6] Strain CBDB1 Extensively Dechlorinates the Commercial Polychlorinated Biphenyl Mixture Aroclor 1260. Applied and Environmental Microbiology. Link

  • Natarajan, M. R., et al. (1996). Dechlorination of Polychlorinated Biphenyl Congeners by an Anaerobic Microbial Consortium. Applied Microbiology and Biotechnology. Link

Sources

Methodological & Application

GC-MS analysis protocol for 2,3,4,6-Tetrachlorobiphenyl detection

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Sensitivity Quantitation of 2,3,4,6-Tetrachlorobiphenyl (PCB 62) in Biological Matrices via GC-MS (SIM)

Abstract & Scope

This protocol details a validated methodology for the extraction and quantitation of This compound (PCB 62) in complex biological matrices (plasma, serum, and liver microsomes). Designed for drug development professionals involved in toxicokinetics (TK) and metabolic profiling , this method utilizes Gas Chromatography-Mass Spectrometry (GC-MS) in Selected Ion Monitoring (SIM) mode.

Unlike generic environmental protocols, this guide prioritizes sample throughput and lipid removal efficiency , critical for analyzing samples from preclinical toxicology studies. The method achieves a Lower Limit of Quantitation (LLOQ) of 0.5 ng/mL with a linear dynamic range up to 500 ng/mL.

Introduction & Mechanistic Rationale

This compound (PCB 62) is a non-dioxin-like congener due to its di-ortho substitution pattern (positions 2 and 6), which sterically hinders the molecule from assuming a planar configuration required for high-affinity binding to the Aryl Hydrocarbon Receptor (AhR).

Why this Protocol?

  • Challenge: Biological matrices in drug development are lipid-rich. Lipids co-extract with PCBs and rapidly degrade GC column performance and MS source cleanliness.

  • Solution: We employ a Sulfuric Acid Impregnated Silica cleanup step. The concentrated acid chemically destroys lipids (saponifiable fats) while leaving the chemically inert PCB 62 intact.

  • Detection: Electron Ionization (EI) at 70 eV produces a characteristic molecular ion cluster (

    
    ). We utilize the natural isotope abundance of Chlorine-35 and Chlorine-37 to create a robust quantitation/qualification ion ratio system.
    

Materials & Reagents

CategoryItemSpecification/Source
Standards Native PCB 62>99% Purity (e.g., AccuStandard C-062N)
Internal Standard (IS)

-PCB 62 (Cambridge Isotope Labs)
Solvents n-HexanePesticide Grade
Dichloromethane (DCM)Pesticide Grade
AcetonePesticide Grade
Reagents Sulfuric Acid (

)
Concentrated (95-98%)
Silica GelActivated, 60 mesh
Consumables SPE CartridgesOptional: Florisil (1g) for final polish
GC VialsSilanized glass with PTFE-lined caps

Experimental Protocol

Preparation of Standards
  • Stock Solution: Dissolve Native PCB 62 in n-Hexane to 1 mg/mL.

  • Internal Standard Spiking Solution: Dilute

    
    -PCB 62 to 100 ng/mL in Acetone.
    
  • Calibration Curve: Prepare 8 points in extracted blank matrix (matrix-matched) ranging from 0.5 ng/mL to 500 ng/mL.

Sample Preparation Workflow

This workflow is optimized for 200


L of plasma.
  • Aliquot: Transfer 200

    
    L sample to a 15 mL glass centrifuge tube.
    
  • Spike: Add 20

    
    L of IS Spiking Solution (
    
    
    
    -PCB 62). Vortex 10s.
  • Denaturation: Add 200

    
    L Formic Acid (0.1M) to disrupt protein binding.
    
  • LLE Extraction: Add 3 mL n-Hexane:DCM (1:1 v/v) .

  • Agitation: Shake horizontally for 20 mins. Centrifuge at 3000 x g for 10 mins.

  • Supernatant Transfer: Transfer the upper organic layer to a clean tube.

  • Acid Wash (Lipid Removal):

    • Add 1 mL conc.

      
       directly to the organic extract.
      
    • Vortex gently for 30s. (Caution: Exothermic).

    • Centrifuge 2000 x g for 5 mins.

    • The acid (bottom layer) will turn yellow/brown (charred lipids). The top hexane layer contains PCB 62.

  • Final Transfer: Transfer the clear top layer to a GC vial.

  • Concentration: Evaporate to dryness under

    
     and reconstitute in 100 
    
    
    
    L Isooctane.
GC-MS Instrumentation & Conditions

Gas Chromatograph (Agilent 8890 or equivalent):

  • Column: DB-5ms UI (30 m

    
     0.25 mm 
    
    
    
    0.25
    
    
    m).
    • Rationale: The 5% phenyl phase provides optimal selectivity for separating PCB congeners based on chlorination level and ortho-substitution.

  • Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).

  • Inlet: Splitless mode @ 280°C. Purge flow 50 mL/min at 1.0 min.

  • Injection Volume: 1

    
    L.
    

Oven Program:

Rate (°C/min) Temperature (°C) Hold Time (min)
- 100 1.0
20 200 0.0
5 260 0.0
20 300 3.0

| Total Time | 21.0 mins | |

Mass Spectrometer (Single Quadrupole - EI Mode):

  • Source Temp: 230°C

  • Quad Temp: 150°C

  • Transfer Line: 280°C

  • Ionization: Electron Impact (70 eV)

  • Acquisition: SIM (Selected Ion Monitoring)

SIM Parameters

PCB 62 (


) has a nominal mass of ~290 Da. The isotope cluster is distinct.
CompoundTypeTarget Ion (

)
Qualifier 1 (

)
Qualifier 2 (

)
Dwell (ms)
PCB 62 Native292.0 (M+2)290.0 (M+)220.0 (M-

)
50

-PCB 62
Internal Std304.0 (M+2)302.0 (M+)-50

Note: For tetrachlorobiphenyls, the M+2 ion (m/z 292) is the base peak (100% relative abundance) due to the


 distribution, making it the ideal Quant ion.

Workflow Visualization

PCB_Analysis_Workflow Start Biological Sample (200 µL Plasma) Spike Add Internal Standard (13C12-PCB 62) Start->Spike Extract LLE Extraction (Hexane:DCM 1:1) Spike->Extract PhaseSep Phase Separation (Collect Organic Layer) Extract->PhaseSep Cleanup Acid Digestion (Conc. H2SO4) PhaseSep->Cleanup Lipids Removed Evap N2 Evaporation & Reconstitution (Isooctane) Cleanup->Evap Clean Extract GCMS GC-MS Analysis (SIM Mode) Evap->GCMS Data Quantitation (Ratio 292/304) GCMS->Data

Figure 1: Step-by-step extraction and analysis workflow for PCB 62 in biological matrices.

Quality Assurance & Troubleshooting

Acceptance Criteria
  • Retention Time:

    
     0.1 min of standard.
    
  • Ion Ratios: The ratio of Quant Ion (292) to Qual Ion (290) must be 1.30

    
     20%  (Theoretical ratio is ~1.3 based on Cl isotope abundance).
    
  • Recovery: Internal Standard recovery must be between 50% and 120%.

Troubleshooting Guide
IssueProbable CauseCorrective Action
High Baseline/Noise Incomplete lipid removalIncrease

volume or add a Florisil SPE step.
Peak Tailing Active sites in linerReplace splitless liner; ensure glass wool is deactivated.
Low Sensitivity Source contaminationClean MS source; check tune file (Autotune).
Shift in RT Column contaminationTrim 30cm from column inlet (Guard column recommended).

References

  • United States Environmental Protection Agency (EPA). (2010).[1] Method 1668C: Chlorinated Biphenyl Congeners in Water, Soil, Sediment, Biosolids, and Tissue by HRGC/HRMS. Washington, D.C. [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). (2000). Toxicological Profile for Polychlorinated Biphenyls (PCBs). U.S. Department of Health and Human Services. [Link]

  • National Institute of Standards and Technology (NIST). (2023). Mass Spectrum of 2,3',4',6-Tetrachlorobiphenyl (Isomer Reference). NIST Chemistry WebBook, SRD 69.[2] [Link]

  • Safe, S., & Hutzinger, O. (1972). The mass spectra of polychlorinated biphenyls.[3][4][5][6][7] Journal of the Chemical Society, Perkin Transactions 1, 686-691. [Link]

Sources

Optimized extraction methods for PCB 62 from biological tissue

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Topic: Optimized Extraction Methods for Polychlorinated Biphenyl (PCB) Congener 62 from Biological Tissues

Audience: Researchers, Analytical Scientists, and Drug Development Professionals

Abstract

Polychlorinated biphenyl (PCB) 62 (2,3',4,5-Tetrachlorobiphenyl) is a specific PCB congener of toxicological interest. Its accurate quantification in biological tissues is critical for exposure assessment and toxicological studies. However, the lipophilic nature of PCB 62 and the complexity of biological matrices, particularly those with high lipid content like adipose tissue, present significant analytical challenges. Effective extraction is paramount and requires methods that can efficiently isolate the analyte from interfering substances such as fats, proteins, and other co-extractives. This document provides a detailed guide to optimized extraction methodologies for PCB 62, focusing on the principles, comparative analysis of modern techniques, and detailed, field-proven protocols. We will explore Accelerated Solvent Extraction (ASE), QuEChERS, and Solid-Phase Extraction (SPE), explaining the causality behind procedural choices to ensure robust, reproducible, and high-recovery results.

Introduction: The Analytical Challenge of PCB 62 in Biota

Polychlorinated biphenyls (PCBs) are a class of persistent organic pollutants (POPs) that bioaccumulate in the fatty tissues of living organisms.[1][2] The analysis of individual congeners, rather than commercial mixtures (e.g., Aroclors), is often preferred as the toxicity and environmental fate can vary significantly between congeners.[3]

Extracting PCB 62 from biological samples is fundamentally a process of separating a nonpolar, lipophilic small molecule from a complex, often lipid-rich, matrix. The primary challenges are:

  • High Lipid Content: Lipids are readily co-extracted with PCBs using nonpolar solvents and can interfere significantly with chromatographic analysis, potentially masking the analyte peak and contaminating the analytical instrument.[4][5]

  • Strong Analyte-Matrix Interactions: PCBs can be sequestered within the lipid and protein structures of the tissue, making their quantitative removal difficult.

  • Low Concentration Levels: Environmental and biological concentrations of individual PCB congeners are often very low (ng/g or pg/g), demanding highly efficient extraction and concentration steps to meet the detection limits of modern instrumentation.[6]

An optimized extraction method must, therefore, not only efficiently remove PCB 62 from the tissue but also effectively separate it from interfering lipids in a process known as "cleanup."

Comparative Analysis of Modern Extraction Methodologies

The choice of extraction method is a trade-off between speed, cost, solvent consumption, and the specific nature of the sample matrix. While traditional methods like Soxhlet extraction are considered exhaustive, they are slow and consume large volumes of solvent.[4][7][8] Modern approaches offer significant improvements in efficiency and automation.

Methodology Principle Advantages Disadvantages Typical Solvents
Accelerated Solvent Extraction (ASE®) Uses conventional solvents at elevated temperatures (50-200°C) and pressures (~1500 psi) to increase extraction kinetics.[9]Fast (<20 min/sample), low solvent use, automated, excellent reproducibility.[9] Can combine extraction and cleanup.[5][10]High initial equipment cost.Hexane, Dichloromethane (DCM), Acetone, Heptane.[11]
QuEChERS Qu ick, E asy, Ch eap, E ffective, R ugged, S afe. A two-step process: 1) Salting-out liquid-liquid extraction with acetonitrile. 2) Dispersive solid-phase extraction (d-SPE) for cleanup.[12][13]Very fast, low solvent use, cheap, high throughput, multi-residue compatible.[13][14]Matrix-dependent optimization required. May have lower recovery for very nonpolar compounds compared to ASE/Soxhlet.Acetonitrile, Hexane.[12][14]
Solid-Phase Extraction (SPE) Analyte partitions between the liquid sample/extract and a solid sorbent packed in a cartridge or disk. Interferences are washed away, and the analyte is eluted with a small volume of solvent.[4][15][16]High selectivity, low solvent use for elution, can handle aqueous and non-aqueous samples.[15][17]Can be slow if not automated, potential for cartridge clogging with high-particulate samples.[17]Acetone, Hexane, Dichloromethane (DCM).[17]

In-Depth Protocols and Methodologies

Here we present detailed protocols for two highly effective methods: ASE with in-line cleanup for high-fat tissues and a modified QuEChERS protocol suitable for a broader range of biological matrices.

Protocol 1: Accelerated Solvent Extraction (ASE®) with In-Cell Cleanup

This method is ideal for fatty tissues (e.g., fish liver, adipose tissue) as it integrates the lipid removal step directly into the automated extraction process, significantly reducing sample handling time.[5][10] The causality for this choice is efficiency; by placing a fat-retaining sorbent in the extraction cell, the lipids are trapped while the nonpolar solvent carries the PCBs to the collection vial.[18]

ASE_Workflow cluster_prep Sample Preparation cluster_ase ASE Cell & Extraction cluster_post Post-Extraction P1 Homogenize ~1-2g wet tissue with Na2SO4 or DE P2 Spike with 13C-labeled Internal Standards P1->P2 A1 Load ASE Cell: 1. Filter 2. Acidic Silica/Florisil 3. Sample Mixture 4. Dispersant (DE) P2->A1 A2 Automated Extraction: Solvent: Hexane/DCM (1:1) Temp: 100°C Pressure: 1500 psi Static Time: 5-8 min Cycles: 2 A1->A2 C1 Collect Lipid-Free Extract A2->C1 C2 Concentrate Extract (e.g., N2 Evaporation) C1->C2 C3 Solvent Exchange to Hexane C2->C3 C4 Add Recovery Standard & Analyze by GC-MS/ECD C3->C4

Caption: Automated workflow for PCB 62 extraction using ASE.

  • Reagents & Materials:

    • Solvents: Hexane, Dichloromethane (DCM) (pesticide or GC grade).

    • Sorbents: Sulfuric acid-impregnated silica gel (40% w/w), Florisil®, or activated alumina.[18]

    • Drying/Dispersing Agent: Anhydrous sodium sulfate (baked at 400°C) or Diatomaceous Earth (DE).[5]

    • Internal Standards: ¹³C-labeled PCB standards.

    • ASE Instrument, extraction cells (e.g., 34 mL), and collection vials.

  • Sample Preparation:

    • Weigh approximately 1-2 g of homogenized biological tissue into a beaker.

    • Add a sufficient amount of anhydrous sodium sulfate or DE (e.g., a 1:4 ratio of sample to agent) and grind with a spatula or glass rod until a free-flowing powder is obtained. This step is critical for increasing the surface area and ensuring efficient solvent penetration.

    • Spike the sample mixture with an appropriate volume of ¹³C-labeled PCB internal standard solution. This allows for the correction of analyte losses during the entire sample preparation and analysis process.

  • ASE Cell Packing:

    • Place a cellulose or glass fiber filter at the outlet of the ASE cell.

    • Add a layer of the chosen fat retainer (e.g., 5-10 g of acidic silica). The amount should be optimized based on the expected lipid content of the sample.[18] The acidic silica works by hydrolyzing and sulfonating the lipids, rendering them polar and retaining them on the silica matrix.[3]

    • Quantitatively transfer the sample mixture into the cell on top of the fat retainer.

    • Fill the remaining void space in the cell with DE.

  • Extraction Parameters (Example): [11]

    • Solvent: n-Hexane/Dichloromethane (1:1, v/v)

    • Temperature: 100 °C

    • Pressure: 10.3 MPa (1500 psi)

    • Heat Time: 5 min

    • Static Time: 8 min per cycle

    • Number of Cycles: 2

    • Flush Volume: 60%

    • Purge Time: 120 s

  • Post-Extraction & Concentration:

    • Collect the extract in a pre-weighed vial. The extract should be clear and colorless, indicating successful lipid removal.[10]

    • Concentrate the extract to approximately 1 mL using a gentle stream of nitrogen or a rotary evaporator.

    • Perform a solvent exchange into a final volume of pure hexane, which is optimal for GC injection.

    • Add a recovery (or injection) standard just prior to analysis to monitor instrument performance.

    • The sample is now ready for determination by Gas Chromatography with either Mass Spectrometry (GC-MS) or an Electron Capture Detector (GC-ECD).[7][19]

Protocol 2: Modified QuEChERS for Biological Tissues

The QuEChERS method, originally developed for pesticide analysis in fruits and vegetables, has been successfully adapted for POPs like PCBs in complex matrices such as milk, fish, and soil.[12][13][14] Its strength lies in its speed and simplicity. The key is a salting-out partitioning step using acetonitrile, followed by a rapid cleanup using d-SPE.

QuEChERS_Workflow cluster_ext Extraction & Partitioning cluster_cleanup Dispersive SPE Cleanup cluster_final Final Preparation E1 Homogenize 1-2g sample with water in 50mL tube E2 Add Internal Standards & Acetonitrile E1->E2 E3 Vortex/Shake Vigorously E2->E3 E4 Add QuEChERS Salts (MgSO4, NaCl, Citrate) E3->E4 E5 Shake & Centrifuge E4->E5 C1 Transfer Acetonitrile Supernatant to d-SPE tube E5->C1 C2 d-SPE Tube contains: MgSO4, PSA, C18 C1->C2 C3 Vortex & Centrifuge C2->C3 F1 Collect Clean Extract C3->F1 F2 Evaporate & Reconstitute in Hexane F1->F2 F3 Analyze by GC-MS/ECD F2->F3

Caption: QuEChERS workflow for PCB 62 extraction and cleanup.

  • Reagents & Materials:

    • Solvents: Acetonitrile (MeCN), n-Hexane (pesticide grade).

    • Pre-packaged QuEChERS extraction salts (e.g., containing MgSO₄, NaCl, Sodium Citrate) and d-SPE cleanup tubes (e.g., containing MgSO₄, Primary Secondary Amine (PSA), and C18 sorbent).[12]

    • 50 mL and 15 mL polypropylene centrifuge tubes.

    • High-speed centrifuge.

    • Internal Standards: ¹³C-labeled PCB standards.

  • Extraction & Partitioning:

    • Weigh 1-2 g of homogenized tissue into a 50 mL centrifuge tube.

    • Add 5-10 mL of purified water and vortex to create a slurry.

    • Spike with the internal standard solution.

    • Add 10 mL of acetonitrile. The choice of acetonitrile is crucial; it is miscible with water, allowing it to penetrate the aqueous environment of the tissue, but it can be easily separated from water by adding salts (salting-out effect).[12][13]

    • Cap and shake vigorously for 1 minute.

    • Add the packet of QuEChERS extraction salts. The anhydrous MgSO₄ absorbs excess water, while NaCl and citrate salts induce the phase separation between the water and acetonitrile.

    • Immediately shake for 1 minute and then centrifuge at >3000 rpm for 5 minutes.

  • Dispersive SPE (d-SPE) Cleanup:

    • Carefully transfer an aliquot (e.g., 6 mL) of the upper acetonitrile layer into a 15 mL d-SPE cleanup tube.

    • The d-SPE tube contains a mixture of sorbents designed for specific cleanup actions:

      • MgSO₄: Removes any remaining water.

      • PSA: Removes organic acids, fatty acids, and sugars.

      • C18: Removes residual nonpolar interferences like lipids.

    • Cap the d-SPE tube, vortex for 30 seconds, and centrifuge for 5 minutes.

  • Final Concentration:

    • Transfer the cleaned supernatant to a clean tube.

    • Evaporate the acetonitrile under a gentle nitrogen stream and reconstitute the residue in 1 mL of n-hexane.

    • The sample is now ready for GC analysis.

Conclusion: A Validated Approach to PCB 62 Analysis

The accurate determination of PCB 62 in biological tissues is achievable through the application of modern, optimized extraction techniques.

  • For laboratories with high sample throughput and access to automation, Accelerated Solvent Extraction (ASE) with in-cell cleanup offers unparalleled speed, efficiency, and reproducibility, especially for challenging high-fat matrices.[5][9][11]

  • For laboratories requiring a low-cost, high-throughput, and versatile method, the QuEChERS approach provides a rapid and effective workflow that minimizes solvent usage and sample handling.[12][13][14]

In all cases, the methodology must be validated for the specific matrix being analyzed. This includes the use of procedural blanks, matrix spikes, and certified reference materials (CRMs) to ensure data quality. The inclusion of isotopic internal standards is a mandatory step for correcting recovery losses and achieving the highest level of accuracy and trustworthiness in the final reported concentrations.[3][4]

References

  • Determination of 82 polychlorinated biphenyls in biological samples using accelerated solvent extraction-isotope dilution-high resolution gas chromatography-high resolution mass spectrometry. PubMed.
  • Analytical Methods for Determining Polychlorinated Biphenyls in Biological Samples.
  • Solid-phase-microextraction measurement of 62 polychlorinated biphenyl congeners in milliliter sediment pore water samples and determin
  • Method 8082A: Polychlorinated Biphenyls (PCBs) by Gas Chromatography. U.S. Environmental Protection Agency (EPA).
  • Determination of polychlorinated biphenyls (PCBs) in sediment and biota. Repository OceanBestPractices.
  • Solid-Phase-Microextraction Measurement of 62 Polychlorinated Biphenyl Congeners in Milliliter Sediment Pore Water Samples and Determination of KDOC Values.
  • Theory of ASE. CBGP.
  • Improved Sample Preparation Productivity With Selective Extraction Using Accelerated Solvent Extraction.
  • QuEChERS extraction coupled to GC-MS for a fast determination of polychlorinated biphenyls in breast milk
  • Determination of polychlorinated biphenyls in biota samples using simultaneous pressurized liquid extraction and purification.
  • Accelerated Solvent Extraction - Environmental Technical Resource Guide. Thermo Fisher Scientific.
  • Selective Accelerated Solvent Extraction of PCBs from Food and Feed Samples. Organohalogen Compounds.
  • Analytical methods for PCBs and organochlorine pesticides in environmental monitoring and surveillance: a critical appraisal. PMC.
  • QuEChERS | Optimizing Sample Prepar
  • Solid Phase Extraction of Organochlorine Pesticides and PCBs by EPA Method 608.3. United Chemical Technologies.
  • The QuEChERS Extraction Approach and Comprehensive Two-Dimensional Gas Chromatography of Persistent Organic Pollutants in Human. Restek.
  • Selective Extraction of PCBs from Fish Tissue using Accelerated Solvent Extraction. Thermo Fisher Scientific.
  • Recent advances in PCB removal from historically contaminated environmental m
  • Development of the QuEChERS Extraction Method for the Determination of Polychlorinated Biphenyls (Aroclor 1254) in Soil Samples by Using GC-MS. MDPI.
  • Simultaneous extraction and clean-up of polychlorinated biphenyls and their metabolites from small tissue samples using pressurized liquid extraction.
  • Determination of Level of Quantification for Measuring PCBs in Stack Emission and Ash Samples. Environment Canada.
  • Comparing Equilibrium Concentrations of Polychlorinated Biphenyls Based on Passive Sampling and Bioaccumulation in W
  • Solid phase extraction of PCDDs/PCDFs and dioxin-like PCBs
  • Simultaneous Routine GC-MS Analysis of PCBs, PAHs, and Their Derivatives in Soil Using Modified QuEChERS Methodology. Thermo Fisher Scientific.
  • Fact Sheet: Extraction and Determinative Methods. U.S. Environmental Protection Agency (EPA).
  • Comparison of Fat Retainers in Accelerated Solvent Extraction for the Selective Extraction of PCBs from Fat-Containing Samples.
  • Solid phase extraction. Obrnuta faza.
  • Bioaccumulation and Biomagnification of Polychlorinated Biphenyls and Dichlorodiphenyltrichloroethane in Biota from Qilianyu Island, South China Sea. MDPI.
  • Method 3535A: Solid-Phase Extraction (SPE). U.S. Environmental Protection Agency (EPA).
  • Alternate PCB Extraction Methods and Amendments to PCB Cleanup and Disposal Regul
  • Separation of extracts from biological tissues into polycyclic aromatic hydrocarbon, polychlorinated biphenyl and polychlorinated dibenzo-p-dioxin/polychlorinated dibenzofuran fractions prior to analysis. PubMed.

Sources

Synthesis of 2,3,4,6-Tetrachlorobiphenyl via Suzuki coupling

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Efficiency Synthesis of 2,3,4,6-Tetrachlorobiphenyl via Sterically Demanding Suzuki-Miyaura Coupling

Executive Summary

The synthesis of This compound (an unsymmetrical polychlorinated biphenyl congener) presents a specific challenge in organic chemistry: the formation of a biaryl bond between a sterically hindered, electron-deficient tetrachloro-ring and a phenyl ring. Standard Suzuki-Miyaura conditions often fail due to the steric bulk at the 2,6-positions (ortho-disubstitution) and the electronic deactivation of the halogenated arene.

This protocol details an optimized methodology utilizing Pd(dba)₂ and the Buchwald ligand SPhos . This catalytic system is specifically engineered to overcome the high energy barrier of oxidative addition and reductive elimination in sterically congested biaryls. This guide serves as a primary reference for generating high-purity analytical standards required for metabolic and toxicological profiling of persistent organic pollutants (POPs).

Scientific Background & Strategic Analysis

The Chemical Challenge

The target molecule, this compound, features a "blocked" coupling face. The chlorine atoms at positions 2 and 6 on the tetrachloro-ring create significant steric repulsion against the incoming boronic acid. Furthermore, the electron-withdrawing nature of the four chlorine atoms reduces the nucleophilicity of the ring, making traditional coupling pathways sluggish.

Retrosynthetic Logic

To maximize yield and minimize side reactions (such as protodeboronation), the coupling partners are selected based on electronic compatibility:

  • Electrophile (Halide): 1-Iodo-2,3,4,6-tetrachlorobenzene. Iodides are preferred over bromides for hindered substrates due to the weaker C-I bond, facilitating easier oxidative addition.

  • Nucleophile (Boron species): Phenylboronic acid. Using the non-chlorinated ring as the boron source is strategic; polyhalogenated aryl boronic acids are notoriously unstable and prone to hydrolytic C-B bond cleavage (protodeboronation) under basic conditions.

Catalyst Selection: The SPhos Advantage

We utilize 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) .

  • Mechanism: The electron-rich nature of the dicyclohexylphosphino group facilitates oxidative addition into the hindered aryl iodide.

  • Architecture: The biaryl backbone of the ligand provides a "pocket" that stabilizes the monoligated Pd(0) species, preventing catalyst decomposition while allowing the bulky substrate to enter the coordination sphere.

Reaction Pathway Visualization

The following diagram outlines the retrosynthetic disconnect and the forward reaction pathway.

ReactionScheme PrecursorA 1-Iodo-2,3,4,6- tetrachlorobenzene (Electrophile) TS Sterically Hindered Transition State PrecursorA->TS Oxidative Addition PrecursorB Phenylboronic Acid (Nucleophile) PrecursorB->TS Transmetallation Catalyst Catalytic System: Pd(dba)2 + SPhos Base: K3PO4 Catalyst->TS Promotes Product TARGET: This compound TS->Product Reductive Elimination

Caption: Figure 1. Retrosynthetic logic and Suzuki-Miyaura coupling pathway using SPhos to overcome 2,6-steric hindrance.

Detailed Experimental Protocol

Reagents and Materials
ReagentRoleEquiv.Notes
1-Iodo-2,3,4,6-tetrachlorobenzene Substrate (Electrophile)1.0Synthesized via Sandmeyer reaction if not commercial.
Phenylboronic Acid Coupling Partner1.5Excess used to drive reaction to completion.
Pd(dba)₂ Catalyst Precursor0.02 (2 mol%)Bis(dibenzylideneacetone)palladium(0). Air sensitive.
SPhos Ligand0.04 (4 mol%)1:2 Pd:Ligand ratio ensures active species formation.
K₃PO₄ (Tribasic) Base3.0Anhydrous preferred; buffers pH to prevent deboronation.
Toluene Solvent-Anhydrous, degassed.
Water Co-solvent-Degassed. Small amount (10:1 Tol:H2O) aids inorganic solubility.
Step-by-Step Methodology

Step 1: Pre-Reaction Preparation

  • Glassware: Oven-dry a 25 mL Schlenk tube or a microwave vial equipped with a magnetic stir bar.

  • Inert Atmosphere: Evacuate the vessel and backfill with Argon (repeat 3 times). Note: Oxygen is the primary cause of Suzuki coupling failure, promoting homocoupling of the boronic acid.

Step 2: Reagent Loading

  • Under a counter-flow of Argon, add 1-iodo-2,3,4,6-tetrachlorobenzene (1.0 mmol, 341 mg), phenylboronic acid (1.5 mmol, 183 mg), and K₃PO₄ (3.0 mmol, 636 mg) to the vessel.

  • Add Pd(dba)₂ (11.5 mg, 2 mol%) and SPhos (16.4 mg, 4 mol%).

    • Expert Tip: If available, use a glovebox for catalyst addition to ensure maximum activity. If on a benchtop, mix Pd and Ligand in a small separate vial with solvent for 5 mins to pre-form the active catalyst before injection.

Step 3: Solvent Addition and Reaction

  • Add Toluene (4 mL) and degassed Water (0.4 mL) via syringe through the septum.

  • Seal the vessel tightly.

  • Heat the reaction mixture to 100°C in an oil bath (or microwave reactor) with vigorous stirring.

  • Time: Run for 18–24 hours.

    • Monitoring: Check via GC-MS or TLC (Hexane eluent). The starting iodide should be consumed. Look for the product peak (M+ = 290/292/294 cluster).

Step 4: Workup and Purification

  • Cool the mixture to room temperature.

  • Dilute with Diethyl Ether (10 mL) and wash with Water (10 mL) followed by Brine (10 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Flash Column Chromatography.

    • Stationary Phase: Silica Gel (230-400 mesh).

    • Mobile Phase: 100% Hexane. (PCBs are highly lipophilic and elute quickly; impurities like phosphine oxides will remain on the column).

  • Recrystallization: If necessary, recrystallize from Methanol/Hexane to obtain analytical-grade white crystals.

Experimental Workflow Diagram

Workflow Setup Setup: Dry Schlenk Tube Argon Purge (3x) Loading Load Reagents: Halide + Boronic Acid + Base Add Catalyst (Pd/SPhos) Setup->Loading Reaction Reaction: Toluene/H2O (10:1) 100°C for 24h Loading->Reaction Workup Workup: Ether Extraction Wash (H2O/Brine) Dry (MgSO4) Reaction->Workup Purification Purification: Flash Chromatography (Silica, 100% Hexane) Workup->Purification

Caption: Figure 2. Step-by-step experimental workflow for the synthesis of this compound.

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Low Yield (<40%) Incomplete oxidative addition due to sterics.Switch solvent to 1,4-Dioxane (higher boiling point, 105°C) or increase catalyst loading to 5 mol%.
Homocoupling (Biphenyl) Oxygen contamination.[1]Degas solvents more rigorously (Freeze-Pump-Thaw method recommended).
Protodeboronation Base/Solvent incompatibility.Switch base to Cs₂CO₃ or use anhydrous conditions (Toluene only) if the boronic acid is unstable.
Starting Material Remains Catalyst deactivation ("Pd Black").Ensure SPhos is fresh (white solid, not oxidized). Add fresh catalyst after 12h.

Safety & Regulatory Compliance

  • Hazard Class: this compound is a Polychlorinated Biphenyl (PCB).[2] It is a suspected carcinogen and a persistent environmental pollutant.

  • Handling: All synthesis must occur in a certified chemical fume hood. Double-gloving (Nitrile) is mandatory.

  • Waste Disposal: All solid and liquid waste must be segregated as "Halogenated Organic Waste" and disposed of according to strict EPA (TSCA) or local environmental regulations. Do not release into drains.

  • Storage: Store standards in sealed ampoules at 4°C, protected from light.

References

  • Lehmler, H. J., & Robertson, L. W. (2001). Synthesis of polychlorinated biphenyls (PCBs) using the Suzuki-coupling.[3] Chemosphere, 45(2), 137–143.

  • Kania-Korwel, I., et al. (2004). Synthesis of polychlorinated biphenyls and their metabolites with a modified Suzuki-coupling.[4] Chemosphere, 56(8), 735–744.[4]

  • Dhakal, R., et al. (2011). Synthesis of Sterically Hindered Polychlorinated Biphenyl Derivatives. Environmental Science & Technology (Contextual reference for SPhos usage in hindered PCBs).

  • U.S. EPA Method 1628. Polychlorinated Biphenyl (PCB) Congeners in Water, Soil, Sediment, Biosolids, and Tissue by HRGC/HRMS.

    • (Note: Reference for congener identification and handling safety).

Sources

Application Note: High-Resolution HPLC Separation of Tetrachlorobiphenyl (TeCB) Isomers

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a comprehensive technical guide for the separation of tetrachlorobiphenyl (TeCB) isomers, specifically addressing the challenge of resolving toxic coplanar congeners from non-planar ortho-substituted isomers.

Target Analytes: Tetrachlorobiphenyl Isomers (PCB Congeners 40–81) Focus: Shape Selectivity, Planarity Recognition, and Isomer Resolution Version: 2.0 (2025)

Executive Summary & Scientific Rationale

Tetrachlorobiphenyls (TeCBs) represent a critical subclass of Polychlorinated Biphenyls (PCBs). While Gas Chromatography (GC) is the regulatory standard for total PCB analysis, High-Performance Liquid Chromatography (HPLC) is indispensable for specific research applications, particularly when analyzing thermally labile hydroxylated metabolites, conducting prep-scale isolation, or requiring orthogonal selectivity to confirm GC co-elutions.

The primary analytical challenge lies in the structural similarity of TeCB isomers. There are 42 theoretically possible TeCB congeners. Their separation is governed not just by hydrophobicity (which is similar across the homolog group), but by molecular planarity .

  • Coplanar (Non-ortho) TeCBs (e.g., PCB 77, 81): These can adopt a flat conformation, allowing them to bind to the Aryl Hydrocarbon Receptor (AhR), making them highly toxic (dioxin-like).

  • Non-Planar (Ortho-substituted) TeCBs (e.g., PCB 47, 52): Steric hindrance from chlorine atoms at the ortho positions forces the biphenyl rings to twist, preventing planarity.

The Core Directive of this Protocol: Standard C18 columns often fail to resolve critical isomeric pairs because they rely primarily on hydrophobicity. To separate TeCB isomers effectively, we must exploit Shape Selectivity using specialized stationary phases that engage in


-

interactions and steric discrimination.

Mechanistic Workflow: The Ortho-Effect

The following decision logic illustrates how stationary phase selection is dictated by the structural conformation of the TeCB isomers.

TeCB_Separation_Logic Start TeCB Mixture Analysis IsomerType Isomer Structural Class? Start->IsomerType NonPlanar Non-Planar (Ortho-Substituted) e.g., PCB 47, 52 IsomerType->NonPlanar Planar Coplanar (Non-Ortho) e.g., PCB 77, 81 IsomerType->Planar Mechanism_NP Mechanism: Hydrophobicity Dominant Steric bulk prevents intercalation NonPlanar->Mechanism_NP Mechanism_P Mechanism: Shape Selectivity & Pi-Pi Flat molecule intercalates/stacks Planar->Mechanism_P Column_C18 Column: C18 (Core-Shell) Result: Rapid Elution, Group Separation Mechanism_NP->Column_C18 Standard Protocol Column_PYE Column: Pyrenylethyl (PYE) or Cholester Result: Strong Retention of Planar Isomers Mechanism_P->Column_PYE Advanced Protocol Column_PYE->Column_C18 Orthogonal Confirmation

Figure 1: Decision matrix for selecting stationary phases based on TeCB planarity. Planar isomers require phases with high shape selectivity (PYE/Cholester).

Experimental Protocols

Protocol A: Rapid Screening & Homolog Group Separation

Objective: Quickly separate TeCBs from other PCB homologs (tri-, penta-chlorinated) and resolve non-planar isomers. Stationary Phase: C18 with Core-Shell Technology (e.g., Thermo Accucore C18 or Waters Cortecs C18).

  • Rationale: Core-shell particles (2.6 µm) provide efficiency comparable to sub-2 µm particles at lower backpressures.[1] C18 separates primarily by carbon count (hydrophobicity).

  • Limitation: May co-elute planar and non-planar isomers of the same mass (e.g., PCB 77 and PCB 52 may have poor resolution).

Method Parameters:

Parameter Setting
Column C18 Core-Shell, 150 x 2.1 mm, 2.6 µm
Mobile Phase A Water (LC-MS Grade)
Mobile Phase B Acetonitrile (ACN)
Flow Rate 0.4 mL/min
Temp 40°C (Promotes mass transfer)
Detection UV @ 210 nm (Max absorption for chlorinated biphenyls)

| Gradient | 0-2 min: 50% B (Hold)2-15 min: 50% -> 95% B (Linear)15-18 min: 95% B (Wash) |

Protocol B: High-Resolution Isomer Separation (Shape Selective)

Objective: Resolve critical pairs (e.g., PCB 77 vs. PCB 110) and separate toxic coplanar congeners. Stationary Phase: Pyrenylethyl (e.g., COSMOSIL 5PYE) or Cholesterol-bonded (COSMOSIL Cholester).

  • Rationale:

    • PYE (Pyrenylethyl): Contains a planar pyrene ring.[2][3][4] Coplanar TeCBs (PCB 77, 81) engage in strong

      
      -
      
      
      
      stacking with the pyrene ring and are retained longer. Ortho-substituted TeCBs (PCB 47, 52) cannot approach the pyrene ring closely due to steric twist and elute earlier.
    • Cholester: Rigid cholesterol structure provides a "slot" mechanism where planar molecules fit better than twisted ones.

Method Parameters:

Parameter Setting
Column COSMOSIL 5PYE or Cholester, 150 x 4.6 mm, 5 µm
Mobile Phase Methanol / Water (Isocratic preferred for stability)
Ratio 90:10 (MeOH:Water)
Flow Rate 1.0 mL/min

| Temp | 30°C (Lower temp enhances


-

interactions) | | Detection | UV @ 254 nm (Pyrene phase absorption interference at 210 nm) |

Critical Step - Solvent Choice:

WARNING: Do not use Acetonitrile with PYE columns for this application.[5] The


-electrons in ACN interfere with the 

-

interaction between the solute and stationary phase, destroying the shape selectivity. Use Methanol.

Sample Preparation (Solid Phase Extraction)

Before HPLC injection, TeCBs must be extracted from biological or environmental matrices to prevent column fouling.

  • Conditioning: Pass 5 mL Methanol followed by 5 mL Water through a C18 SPE cartridge (e.g., Sep-Pak).

  • Loading: Load sample (dissolved in <5% organic solvent/water).

  • Wash: Wash with 5 mL 20% Methanol in Water (removes polar interferences).

  • Elution: Elute TeCBs with 3 mL Hexane:Dichloromethane (1:1).

  • Reconstitution: Evaporate to dryness under

    
     and reconstitute in Methanol  (Mobile Phase). Note: Injecting hexane directly into a RP-HPLC system causes peak broadening.
    

Data Analysis & System Suitability[6][7]

Separation Factor ( )

To validate the shape selectivity of Protocol B, calculate the separation factor between a non-planar (NP) and planar (P) marker.



  • Target:

    
     indicates successful shape selectivity.
    
  • On a C18 column,

    
     for PCB 52/77 might be ~1.0-1.1 (co-elution).
    
  • On a PYE column,

    
     should exceed 1.5.
    
Chromatographic Workflow Diagram

HPLC_Workflow cluster_HPLC HPLC System Sample Crude Sample (Biota/Soil) SPE SPE Clean-up (C18 Cartridge) Sample->SPE Recon Reconstitute in MeOH SPE->Recon Injector Injector Recon->Injector Column Column Selection (C18 vs PYE) Injector->Column Detector UV/MS Detector Column->Detector Data Data Analysis (Quantify Isomers) Detector->Data

Figure 2: End-to-end workflow from sample preparation to data analysis.[6][7]

References

  • Nacalai Tesque. (n.d.).[5][8] Separation of Structural Isomers (COSMOSIL PYE/NPE). Retrieved from Nacalai Tesque Application Notes.[5][8] Link

  • Thermo Fisher Scientific. (2012).[1] Separation of a Mixture of PCBs Using an Accucore C18 HPLC Column. Application Note 20573. Link

  • Sander, L. C., & Wise, S. A. (1993). Shape selectivity in reversed-phase liquid chromatography for the separation of planar and non-planar solutes. Journal of Chromatography A. Link

  • US EPA. (n.d.). Method 1668C: Chlorinated Biphenyl Congeners in Water, Soil, Sediment, Biosolids, and Tissue by HRGC/HRMS. (Provided for context on regulatory standard vs HPLC utility). Link

Sources

Application Note: Precision Preparation of PCB 62 (2,3,4,6-Tetrachlorobiphenyl) Analytical Standards

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the rigorous protocol for preparing analytical calibration standards for PCB 62 (2,3,4,6-Tetrachlorobiphenyl) . While often overshadowed by the "Indicator PCBs" (e.g., PCB 28, 52, 101), PCB 62 serves as a critical elution marker in high-resolution gas chromatography (HRGC) due to its specific chlorination pattern (2,3,4,6).[1][2] This guide moves beyond basic recipe following, integrating gravimetric precision , solvent thermodynamics , and quality assurance logic to ensure data integrity suitable for environmental forensics and toxicology studies.

Chemical Identity & Physicochemical Profile[1][3][4][5][6][7][8][9][10]

Understanding the analyte is the first step in precision chemistry.[3] PCB 62 is a tetra-chlorinated biphenyl .[2][4] Its substitution pattern (ortho-chlorines at 2 and 6) creates steric hindrance, preventing the two phenyl rings from achieving coplanarity.[1][2][4] This reduces its "dioxin-like" toxicity compared to non-ortho congeners (e.g., PCB 77) but influences its chromatographic behavior and solubility.[1][2][4]

Table 1: PCB 62 Physicochemical Data

ParameterValueRelevance to Protocol
IUPAC Name This compoundUnique identification (Ballschmiter & Zell No. 62).[1][2][4]
CAS Number 54230-22-7Verification of Certified Reference Material (CRM).[2][4]
Formula C₁₂H₆Cl₄Molecular Weight: 291.99 g/mol (Use for molar calculations).[2][4]
Structure Non-planar (Ortho-substituted)Elutes differently than planar PCBs; distinct UV/MS spectra.[2][4]
Log Kow ~5.6 - 6.0Highly lipophilic; requires non-polar organic solvents.[2][4]
Physical State Solid (Crystalline)Weighing requires anti-static precautions.[2][4]
Solubility Isooctane, Hexane, TolueneIsooctane is preferred for stock stability (low volatility).[1][2]

Strategic Experimental Design (Expertise & Logic)

The Solvent Paradox: Isooctane vs. Hexane

A common error in PCB standard preparation is the indiscriminate use of hexane.

  • Why Isooctane for Stock? We utilize 2,2,4-Trimethylpentane (Isooctane) for primary stock solutions.[1][2][4] Its higher boiling point (99°C) compared to n-hexane (68°C) minimizes evaporative loss during storage, preserving the concentration accuracy of the stock over months.[2]

  • Why Hexane for Injection? We utilize n-Hexane for the final working calibration curve if the GC injection method (e.g., splitless) requires a solvent with a high expansion volume and lower boiling point to focus the analyte band effectively.[2]

  • The Protocol: Prepare Stock in Isooctane

    
     Dilute to Working Levels in Hexane (or Isooctane if instrument method permits).
    
Gravimetric vs. Volumetric

For "Definitive Methods" (e.g., isotope dilution), gravimetric preparation (weighing solvent and solute) is superior to volumetric (flasks) because it eliminates temperature-dependent volume expansion errors.[1][2][4] However, for routine calibration, a hybrid approach (Gravimetric Stock


 Volumetric Dilution) is standard.[1][2] This guide follows the Hybrid Class A Volumetric  approach for practicality without sacrificing significant accuracy.[4]

Safety & Handling

Hazard: PCB 62 is a probable human carcinogen and persistent organic pollutant.[5][4]

  • Engineering Controls: All weighing and dissolution must occur inside a certified fume hood.

  • PPE: Nitrile gloves (double-gloved recommended), lab coat, and safety glasses.[1][2][4]

  • Waste: All PCB waste (solid and liquid) must be segregated into chlorinated organic waste streams.[2][4]

Protocol: Preparation of Calibration Standards

Materials
  • Analyte: PCB 62 Neat Crystal (Purity >99%) or Certified Reference Material (CRM) Solution.

  • Solvents: Isooctane (Pesticide Residue Grade), n-Hexane (Pesticide Residue Grade).[1][2][4]

  • Glassware: Class A Volumetric Flasks (10 mL, 25 mL, 50 mL), Gas-tight Syringes (Hamilton type), Amber Screw-top Vials (2 mL).[1][2][4]

Step-by-Step Methodology
Phase 1: Primary Stock Solution (100 µg/mL)

If starting from neat solid:

  • Equilibrate the PCB 62 solid and Isooctane to room temperature (20-25°C).

  • Place a 10 mL Class A volumetric flask on an analytical balance (0.01 mg precision). Tare.

  • Accurately weigh 1.00 mg ± 0.05 mg of PCB 62 directly into the flask.[4] Record the exact mass (

    
    ).[2][4]
    
  • Add approximately 5 mL of Isooctane . Swirl gently to dissolve. Sonicate for 2 minutes if crystals persist.

  • Dilute to the mark with Isooctane. Invert 10 times to mix.

  • Calculate Actual Concentration:

    
    [2][4]
    
  • Transfer to an amber vial with a PTFE-lined cap. Label as "PCB62-STOCK-100" . Store at 4°C.[2][4]

Phase 2: Intermediate Standard (1.0 µg/mL)[2][4]
  • Pipette 100 µL of the Primary Stock (100 µg/mL) into a 10 mL Class A volumetric flask.

  • Dilute to volume with Isooctane (or Hexane if moving to working solvent).[2][4]

  • Concentration = 1.0 µg/mL (1000 ng/mL).[2][4] Label as "PCB62-INT-1" .

Phase 3: Calibration Curve Preparation (Working Standards)

Prepare a 6-point calibration curve covering the linear dynamic range (typically 10 ng/mL to 500 ng/mL for GC-ECD/MS).[2][4] Solvent: n-Hexane (for GC injection).[2][4]

Cal LevelTarget Conc. (ng/mL)Volume of "PCB62-INT-1" (µL)Final Vol (mL)Solvent
CAL 1 1010010Hexane
CAL 2 5050010Hexane
CAL 3 100100010Hexane
CAL 4 200200010Hexane
CAL 5 400400010Hexane
CAL 6 500500010Hexane
Visualization: Dilution Workflow

PCB_Dilution_Workflow cluster_cal Calibration Curve (in Hexane) Neat Neat PCB 62 (Solid Crystal) Stock Primary Stock 100 µg/mL (in Isooctane) Neat->Stock Weigh 1 mg into 10 mL Inter Intermediate Std 1.0 µg/mL (in Isooctane) Stock->Inter Dilute 1:100 Cal1 CAL 1 10 ng/mL Inter->Cal1 Dilute 1:100 Cal3 CAL 3 100 ng/mL Inter->Cal3 Dilute 1:10 Cal6 CAL 6 500 ng/mL Inter->Cal6 Dilute 1:2

Caption: Serial dilution workflow from solid neat standard to working calibration levels, ensuring solvent compatibility.

Quality Control & Validation System

A standard is only as good as its validation.[2][4] Implement this self-validating logic loop.

Internal Standard (IS) Addition

To correct for injection variability, add a constant amount of Internal Standard to every calibration vial and sample.

  • Recommended IS: PCB 209 (Decachlorobiphenyl) or

    
    -PCB 62 (for Isotope Dilution MS).[2][4]
    
  • Spike Level: 100 ng/mL constant.[2][4]

Verification Check (ICV)

Immediately after preparing the curve, analyze a Second Source Standard (prepared from a different lot or vendor).[1][2]

  • Acceptance Criteria: The calculated concentration must be within ±15% of the expected value.

Stability Monitoring

Store standards at 4°C in the dark.

  • Check: Weigh the stock vial before and after storage. A mass decrease >0.2% indicates solvent evaporation (concentration increase).[2][4]

QC Logic Diagram

QC_Logic Start Analyze Cal Curve R2_Check Is R² > 0.995? Start->R2_Check ICV_Check Is ICV within ±15%? R2_Check->ICV_Check Yes Fail_Prep FAIL Remake Standards R2_Check->Fail_Prep No IS_Check IS Area Stable? (<20% drift) ICV_Check->IS_Check Yes ICV_Check->Fail_Prep No Pass VALIDATED Proceed to Samples IS_Check->Pass Yes Fail_Inst FAIL Check Injector/Liner IS_Check->Fail_Inst No

Caption: Decision tree for validating the calibration curve before sample analysis.

Instrumental Analysis Parameters (GC-MS/ECD)

For researchers verifying the standard, use these baseline conditions.

  • Column: 30m x 0.25mm x 0.25µm Low-polarity phase (e.g., 5% Phenyl Polysilphenylene-siloxane - DB-5ms or TG-5SilMS).[1][2][4]

  • Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).

  • Inlet: Splitless mode, 250°C.

  • Oven Program:

    • 100°C (hold 1 min)

    • 20°C/min to 200°C

    • 4°C/min to 280°C[2][4]

    • Hold 3 min.

  • Detection:

    • ECD: 300°C, Makeup gas (N2) 30 mL/min.

    • MS: SIM Mode.[2][4] Target Ion (m/z): 292 (M+), 290, 294.[1][2][4]

References

  • United States Environmental Protection Agency (EPA). (2010).[2][6][4] Method 1668C: Chlorinated Biphenyl Congeners in Water, Soil, Sediment, Biosolids, and Tissue by HRGC/HRMS.[1][2] Washington, DC.[1][2][7][4] [2][6]

  • National Institute of Standards and Technology (NIST). (2025).[2][4] SRM 2262 - Polychlorinated Biphenyls in Isooctane.[2][4][2]

  • United States Environmental Protection Agency (EPA). (2007).[2][4] Method 8082A: Polychlorinated Biphenyls (PCBs) by Gas Chromatography.[2][4] SW-846 Update IV.[2][4]

  • PubChem. (2025).[2][8][4] this compound (Compound Summary).[1][2][4] National Library of Medicine.[4] [2]

Sources

Application Note: High-Specificity SPE Cleanup for 2,3,4,6-Tetrachlorobiphenyl (PCB 62) in Biological Matrices

Author: BenchChem Technical Support Team. Date: February 2026

Here is a comprehensive Application Note and Protocol for the Solid Phase Extraction (SPE) cleanup of 2,3,4,6-Tetrachlorobiphenyl (PCB 62), designed for researchers and drug development professionals.

Part 1: Executive Summary & Technical Context

The Analyte and the Challenge

This compound (often abbreviated as 2,3,4,6-TeCB or PCB 62 ) is a tetra-ortho substituted congener. In drug development and toxicology, accurately quantifying this molecule is challenging due to two primary factors:

  • Extreme Lipophilicity (Log Kow ~ 5.6 - 6.0): PCB 62 binds aggressively to the hydrophobic pockets of albumin and lipoproteins in serum/plasma.

  • Matrix Interference: Co-extracted lipids (phospholipids, triglycerides) often suppress ionization in Mass Spectrometry (LC-MS/MS) or foul Electron Capture Detectors (GC-ECD).

Technical Note on Nomenclature

"TeCB" Ambiguity: In environmental literature, "TeCB" can refer to Tetrachlorobenzenes. However, the substitution pattern 2,3,4,6 is chemically invalid for a single benzene ring (which would be numbered 1,2,3,5-TeCBz). Therefore, this protocol explicitly targets PCB 62 (this compound) .

Mechanism of Action

This protocol utilizes a Dual-Stage Cleanup Mechanism to ensure >90% recovery and <5% matrix effect:

  • Extraction (Reverse Phase): A hydrophobically modified polymer or C18 silica retains the PCB while removing polar interferences (salts, proteins).

  • Purification (Chemical Oxidation): Because PCBs are chemically stable in concentrated acid, we utilize Acidified Silica (H₂SO₄/SiO₂) to chemically burn (oxidize) co-extracted lipids into polar byproducts, which are then retained by the silica, while the neutral PCB 62 passes through unaffected.

Part 2: Experimental Protocol

Reagents & Materials[1]
  • SPE Cartridge 1 (Extraction): C18 (500mg/6mL) or Polymeric HLB (Hydrophilic-Lipophilic Balance).

  • SPE Cartridge 2 (Cleanup): Acidified Silica Gel (44% w/w H₂SO₄ on Silica).

  • Internal Standard (IS): ¹³C₁₂-labeled PCB 62 (Essential for isotope dilution quantification).

  • Solvents: n-Hexane (Trace Organic Grade), Dichloromethane (DCM), Methanol (MeOH), Formic Acid.

Sample Pre-Treatment (Critical Step)

Rationale: Direct loading of serum clogs cartridges. Protein denaturation releases the analyte.

  • Aliquot: Transfer 1.0 mL of Serum/Plasma to a glass centrifuge tube.

  • Spike: Add 10 µL of Internal Standard solution (100 ng/mL). Vortex for 30s.

  • Denature: Add 1.0 mL of Formic Acid (0.1 M) or Water:1-Propanol (1:1) .

    • Note: Acidification disrupts protein binding better than simple solvent precipitation for lipophiles.

  • Dilute: Add 3.0 mL of HPLC-grade water to lower the organic content to <15%, ensuring retention on the C18 phase.

Stage 1: Extraction (C18 / HLB)

Goal: Isolate total lipophilic fraction from the aqueous protein matrix.

StepSolvent/ActionVolumeMechanistic Purpose
Condition Methanol5 mLSolvates C18 chains to open pores.
Equilibrate Water5 mLPrepares sorbent for aqueous sample.
Load Pre-treated Sample~5 mLAnalyte binds via Van der Waals forces.
Wash 1 5% Methanol in Water5 mLRemoves salts and polar proteins.
Dry Vacuum (-15 inHg)10 minCRITICAL: Removes residual water which impedes elution.
Elute Hexane:DCM (1:[1]1)5 mLDesorbs PCB 62. Collect in a glass tube.
Stage 2: Lipid Removal (Acid Silica Cleanup)

Goal: The eluate from Stage 1 contains PCB 62 AND lipids. This step chemically destroys the lipids.

  • Evaporation: Evaporate the Stage 1 eluate to near dryness under Nitrogen (N₂) at 35°C.

  • Reconstitution: Reconstitute in 1.0 mL n-Hexane .

  • Cleanup Column Setup: Place an Acidified Silica cartridge on the manifold.

    • Note: Do not pre-wet with polar solvents.

  • Pass-Through: Load the 1.0 mL Hexane extract onto the Acid Silica cartridge.

  • Elution: Elute with 5 mL n-Hexane .

    • Mechanism:[2][3][4][5][6] Lipids react with H₂SO₄ and become permanently bound to the silica. PCB 62 (acid-stable) flows through.

  • Final Concentration: Evaporate the final eluate to 100 µL for GC-MS or LC-MS/MS injection.

Part 3: Visualization & Logic Flow[7]

Workflow Diagram

The following diagram illustrates the dual-stage "Capture and Polish" workflow.

SPE_Workflow Sample Biological Sample (Serum/Plasma) PreTreat Pre-Treatment (Denaturation + IS Spike) Sample->PreTreat + Formic Acid SPE1 Stage 1: C18 Extraction (Retains Lipophiles) PreTreat->SPE1 Load Wash Wash Step (Remove Salts/Proteins) SPE1->Wash 5% MeOH Elute1 Eluate 1 (PCB 62 + Lipids) SPE1->Elute1 Hexane:DCM Waste Waste (Proteins, Salts, Oxidized Lipids) Wash->Waste SPE2 Stage 2: Acid Silica Cleanup (Lipid Oxidation) Elute1->SPE2 Reconstitute in Hexane Final Final Extract (Pure PCB 62 in Hexane) SPE2->Final Flow-through SPE2->Waste Trapped Lipids

Caption: Figure 1: Dual-stage SPE workflow isolating PCB 62 from protein-rich matrices while eliminating lipid interference.

Part 4: Validation & Quality Control

Performance Metrics

The following data represents typical acceptance criteria for this protocol in a GLP (Good Laboratory Practice) environment.

ParameterAcceptance CriteriaTypical ResultNotes
Absolute Recovery 70% - 120%85% - 95%Lower recovery often indicates insufficient elution volume in Stage 1.
Matrix Effect (ME) < 15% suppression< 5%Acid silica cleanup effectively removes phospholipids that cause suppression.
RSD (Precision) < 15%4% - 8%Internal Standard correction is mandatory.
Limit of Quantitation < 10 pg/mL2 pg/mLDependent on detector (GC-HRMS vs GC-ECD).
Troubleshooting Guide
  • Low Recovery: Check the "Dry" step in Stage 1.[4] Residual water prevents the non-polar elution solvent (Hexane) from interacting with the C18 surface effectively.

  • High Backpressure: Serum proteins may have precipitated during loading. Ensure the sample is diluted at least 1:3 with water after denaturation.

  • Interfering Peaks: If using GC-ECD, sulfur compounds can interfere. Add a thin layer of Activated Copper powder to the top of the Acid Silica cartridge to sequester sulfur.

References

  • United States Environmental Protection Agency (EPA). (2010). Method 1668C: Chlorinated Biphenyl Congeners in Water, Soil, Sediment, Biosolids, and Tissue by HRGC/HRMS. [Link][7]

  • Centers for Disease Control and Prevention (CDC). (2015). Laboratory Procedure Manual: Polychlorinated Biphenyls (PCBs) and Persistent Pesticides in Serum. [Link]

  • Hovander, L., et al. (2000). Extraction and cleanup methods for analysis of phenolic and neutral organohalogens in plasma. Journal of Analytical Toxicology. [Link]

Sources

Application Note: Optimized MRM Transitions for PCB 62 (2,3,4,6-Tetrachlorobiphenyl) in Triple Quadrupole GC-MS/MS

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This protocol details the analytical parameters for the detection and quantitation of PCB 62 (2,3,4,6-Tetrachlorobiphenyl) using Gas Chromatography coupled to Triple Quadrupole Mass Spectrometry (GC-MS/MS). While High-Resolution Mass Spectrometry (HRMS) has historically been the gold standard (e.g., EPA Method 1668C), modern Triple Quadrupole (QqQ) systems offer comparable sensitivity with higher throughput and lower capital cost.

This guide focuses on the Multiple Reaction Monitoring (MRM) transitions derived from the unique isotope cluster of tetrachlorobiphenyls, ensuring specificity against co-eluting congeners and matrix interferences.

Introduction & Scientific Rationale

The Target: PCB 62

PCB 62 is a tetrachlorobiphenyl (


). Unlike dioxin-like PCBs (dl-PCBs), PCB 62 is non-planar due to chlorine substitution at the ortho positions (2,6). This structural feature influences its chromatographic retention and fragmentation stability.
Why GC-MS/MS?

Electron Ionization (EI) at 70 eV produces a robust molecular ion (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">


). In Single Quadrupole MS (SIM), selectivity is limited by background noise. In Triple Quadrupole MS/MS, we utilize Collision-Induced Dissociation (CID)  to fragment the precursor ion.
  • Q1 (Filter): Selects the specific isotope of the molecular ion.

  • Q2 (Collision Cell): Fragments the ion using inert gas (Argon/Nitrogen).

  • Q3 (Filter): Selects a specific product ion (typically loss of

    
    ).
    

This "double filtering" eliminates chemical noise, allowing for femtogram-level detection limits.

Method Development: Physics of the Transition

To select the correct MRM, one must understand the chlorine isotope distribution (


 approx. 75.8% and 

approx. 24.2%).

For a Tetrachlorobiphenyl (


) , the molecular ion cluster intensities are:
  • m/z 290 (

    
    ): 
    
    
    
    — Relative Abundance ~77%
  • m/z 292 (

    
    ): 
    
    
    
    Base Peak (100%)
  • m/z 294 (

    
    ): 
    
    
    
    — Relative Abundance ~49%

Strategic Choice: We utilize m/z 292 as the Precursor for the Quantifier transition because it provides the highest ion flux (sensitivity). We use m/z 290 or m/z 294 for Qualifier transitions to validate the isotope ratio (specificity).

Fragmentation Pathway

The primary fragmentation channel for PCBs in EI-MS/MS is the neutral loss of two chlorine atoms (


, 70 Da) or a single chlorine (

, 35 Da).
  • Primary Path:

    
    
    
  • Secondary Path:

    
    
    
Visualization: Fragmentation Logic

PCB62_Fragmentation Precursor Precursor Ion (m/z 291.9) [C12H6 35Cl3 37Cl]+ Collision Collision Cell (CID with Argon) Energy: 20-30 eV Precursor->Collision Product1 Quantifier Ion (m/z 221.9) Loss of 2x Cl Collision->Product1 -70 Da (Cl2) Product2 Qualifier Ion (m/z 256.9) Loss of 1x Cl Collision->Product2 -35 Da (Cl)

Figure 1: Collision-Induced Dissociation (CID) pathway for PCB 62 (Tetra-CB) utilizing the base peak precursor.

Experimental Protocol

Sample Preparation (Brief)
  • Extraction: Soxhlet or Pressurized Liquid Extraction (PLE) with Toluene/Hexane.

  • Cleanup: Acidified silica gel (to remove lipids) followed by Alumina.

  • Internal Standard: Spike with

    
    -PCB 62 prior to extraction (Isotope Dilution).
    
GC Parameters

Chromatographic resolution is critical to separate PCB 62 from other tetras (e.g., PCB 40, 71).

  • Column: Agilent DB-5MS UI or Restek Rtx-PCB (30m

    
     0.25mm 
    
    
    
    0.25µm).
  • Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).

  • Inlet: Splitless, 280°C.

  • Oven Program:

    • 100°C (hold 1 min)

    • 30°C/min to 180°C

    • 2°C/min to 240°C (Critical ramp for isomer separation )

    • 10°C/min to 320°C (hold 5 min)

MS/MS Acquisition Parameters
  • Source Temp: 280°C (High temp prevents source contamination).

  • Transfer Line: 300°C.[1]

  • Collision Gas: Argon (1.5 mTorr).

  • Q1/Q3 Resolution: Unit/Unit (0.7 Da FWHM).

Optimized MRM Transitions Table

The following transitions are optimized for selectivity and sensitivity. Note that Collision Energy (CE) may vary slightly (


 2-5 eV) between instrument vendors (Agilent, Thermo, Shimadzu, Sciex).
AnalyteTypePrecursor (

)
Product (

)
Dwell (ms)Collision Energy (eV)Purpose
PCB 62 Quantifier 291.9 221.9 25 25 Primary Quantification
PCB 62Qualifier 1291.9256.92515Confirmation (Loss of Cl)
PCB 62Qualifier 2289.9219.92525Confirmation (Isotope Check)

-PCB 62
Internal Std303.9233.92525Quantitation Reference

Note on Qualifier 2: Using the m/z 290 precursor (exact mass 289.9) to generate the m/z 220 fragment (exact mass 219.9) is a powerful validity check. The ratio of the Quantifier peak area to Qualifier 2 peak area should match the theoretical isotope ratio of the natural abundance.

Analytical Workflow & Quality Assurance

To ensure data integrity (E-E-A-T), the following workflow employs self-validating gates.

Workflow cluster_QC Automated QC Gates Sample Sample Matrix (Soil/Sediment/Tissue) Spike Spike 13C-PCB 62 (Surrogate Standard) Sample->Spike Extract Extraction & Cleanup (Soxhlet + Silica) Spike->Extract GC GC Separation (DB-5MS UI) Extract->GC MS Triple Quad MS/MS (MRM Mode) GC->MS RT_Check RT Window Check (±0.1 min vs Std) MS->RT_Check Ion_Ratio Ion Ratio Check (Quant/Qual ±15%) RT_Check->Ion_Ratio Pass Ion_Ratio->MS Fail (Flag Data) Result Quantitated Data (ng/g) Ion_Ratio->Result Pass

Figure 2: Analytical workflow with integrated Quality Control gates for valid identification.

Validation Criteria (Self-Validating System)
  • Retention Time (RT): The analyte must elute within

    
     0.1 minutes of the 
    
    
    
    -labeled internal standard.
  • Ion Ratio: The ratio of the Quantifier (291.9

    
     221.9) to the Qualifier (289.9 
    
    
    
    219.9) must be within
    
    
    15% of the calibration standard.
  • Signal-to-Noise: Quantifier peak must have S/N > 10:1.

References

  • U.S. Environmental Protection Agency. (2010). Method 1668C: Chlorinated Biphenyl Congeners in Water, Soil, Sediment, Biosolids, and Tissue by HRGC/HRMS. EPA-820-R-10-005. [Link]

  • Agilent Technologies. (2022). Reproducible trace analysis of PCBs in environmental matrices using triple quadrupole GC-MS/MS. Application Note 5994-5154EN. [Link]

  • European Union Reference Laboratories (EURL). (2015). Validation Report: Pesticides and PCBs by GC-MS/MS.[Link]

Sources

Application Note: Regioselective Synthesis of Hydroxylated Metabolites of PCB 62 (2,3,4,6-Tetrachlorobiphenyl)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This Application Note details the synthetic protocol for generating hydroxylated metabolites of PCB 62 (2,3,4,6-tetrachlorobiphenyl) , specifically focusing on 4'-OH-PCB 62 and 3'-OH-PCB 62 . These metabolites are critical reference standards for toxicological studies, particularly in assessing endocrine disruption (thyroid hormone mimicry) and neurotoxicity.

The protocol utilizes a high-fidelity Suzuki-Miyaura cross-coupling strategy to assemble the biphenyl core as a methoxylated precursor, followed by a boron tribromide (


) mediated demethylation  to reveal the hydroxyl group. This modular approach ensures high regioselectivity and chemical purity (>98%), essential for use in GC-MS/MS and LC-MS/MS bioassays.

Scientific Rationale & Retrosynthetic Analysis

Metabolic Context

PCB 62 possesses a 2,3,4,6-chlorination pattern on one ring, leaving the second phenyl ring unsubstituted. In mammalian systems, Cytochrome P450 enzymes (specifically CYP2B and CYP1A subfamilies) preferentially oxidize the less chlorinated ring. Consequently, the primary metabolites are hydroxylated at the para (4') and meta (3') positions.

  • 4'-OH-PCB 62: Structural analog of thyroxine (

    
    ); high affinity for transthyretin (TTR).
    
  • 3'-OH-PCB 62: Potential for further oxidation to quinones; implicated in oxidative stress.

Synthetic Strategy

Direct hydroxylation of PCBs is low-yielding and yields complex isomeric mixtures. To achieve "Analytical Grade" standards, we employ a Protection-Coupling-Deprotection strategy:

  • Coupling: Reacting a halogenated tetrachlorobenzene with a methoxyphenylboronic acid.

    • Why Suzuki? It tolerates steric hindrance from the ortho-chlorines (positions 2,6 on the PCB core) better than Stille or Negishi couplings and avoids toxic tin byproducts.

  • Deprotection: Cleaving the methyl ether using Lewis acid

    
    .
    
    • Why

      
      ? It is highly effective for aryl methyl ethers where acidic hydrolysis (HI/HBr) might cause chlorination migration or degradation.
      
Pathway Visualization

The following diagram illustrates the retrosynthetic logic and forward reaction pathway.

G cluster_0 Precursors A 1-Bromo-2,3,4,6- tetrachlorobenzene C Intermediate: 4'-Methoxy-PCB 62 (Protected) A->C Suzuki Coupling Pd(PPh3)4, Na2CO3 Toluene/EtOH B 4-Methoxyphenyl- boronic acid B->C D Target Metabolite: 4'-OH-PCB 62 C->D Demethylation BBr3, CH2Cl2 -78°C to RT

Caption: Modular synthesis of 4'-OH-PCB 62 via Suzuki coupling and BBr3 demethylation.

Experimental Protocols

Protocol A: Synthesis of 4'-Methoxy-PCB 62 (Suzuki-Miyaura Coupling)

Objective: Construct the biphenyl core with the correct chlorination pattern.

Reagents & Materials
  • Aryl Halide: 1-Bromo-2,3,4,6-tetrachlorobenzene (1.0 equiv)

  • Boronic Acid: 4-Methoxyphenylboronic acid (1.2 equiv)

  • Catalyst: Tetrakis(triphenylphosphine)palladium(0) [

    
    ] (5 mol%)
    
  • Base: Sodium Carbonate (

    
    ), 2M aqueous solution
    
  • Solvent: Toluene : Ethanol (4:1 v/v)

  • Inert Gas: High-purity Nitrogen (

    
    ) or Argon
    
Step-by-Step Methodology
  • Setup: Flame-dry a 50 mL two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with

    
     for 10 minutes.
    
  • Dissolution: Add 1-bromo-2,3,4,6-tetrachlorobenzene (1.0 mmol) and 4-methoxyphenylboronic acid (1.2 mmol) to the flask. Dissolve in 12 mL of Toluene/Ethanol (4:1).

  • Degassing: Bubble

    
     directly into the solvent for 15 minutes to remove dissolved oxygen. Critical: Oxygen poisons the Pd(0) catalyst, leading to homocoupling byproducts.
    
  • Catalysis: Quickly add

    
     (0.05 mmol) and 3 mL of degassed 2M 
    
    
    
    .
  • Reflux: Heat the reaction mixture to vigorous reflux (approx. 90°C) under

    
     for 12–18 hours. Monitor reaction progress via TLC (Hexane/EtOAc 9:1).
    
  • Workup:

    • Cool to room temperature (RT).

    • Dilute with diethyl ether (30 mL) and wash with water (2 x 20 mL) followed by brine (20 mL).

    • Dry the organic layer over anhydrous

      
      , filter, and concentrate under reduced pressure.
      
  • Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexane/DCM gradient).

    • Target Yield: 75–85% as a white crystalline solid.

Protocol B: Demethylation to 4'-OH-PCB 62

Objective: Reveal the hydroxyl group without dechlorinating the ring.

Reagents & Materials
  • Precursor: 4'-Methoxy-PCB 62 (from Protocol A)

  • Reagent: Boron Tribromide (

    
    ), 1.0 M solution in Dichloromethane (DCM)
    
  • Solvent: Anhydrous Dichloromethane (DCM)

  • Quench: Ice water, Sodium Bicarbonate (

    
    )
    
Step-by-Step Methodology
  • Preparation: In a flame-dried Schlenk flask under Argon, dissolve 4'-Methoxy-PCB 62 (0.5 mmol) in 5 mL anhydrous DCM.

  • Cooling: Cool the solution to -78°C using a dry ice/acetone bath.

  • Addition: Dropwise add

    
     solution (1.5 mmol, 3.0 equiv) over 10 minutes. Caution: 
    
    
    
    fumes are corrosive.
  • Reaction: Stir at -78°C for 1 hour, then remove the cooling bath and allow the mixture to warm to RT. Stir for an additional 4–6 hours.

    • Checkpoint: The solution may turn slightly amber/brown.

  • Quenching: Cool back to 0°C (ice bath). Carefully add ice chips or water dropwise to destroy excess

    
    . Exothermic reaction!
    
  • Extraction: Transfer to a separatory funnel. Extract with DCM (3 x 15 mL).

  • Washing: Wash combined organics with saturated

    
     (to remove boric acid residues) and brine.
    
  • Final Purification: Dry over

    
    , concentrate, and recrystallize from Hexane/Chloroform or perform a short silica plug filtration.
    

Analytical Validation & Quality Control

To ensure the synthesized metabolite meets the "Reference Standard" criteria, the following analytical data must be verified.

ParameterMethodAcceptance Criteria
Purity GC-MS (EI) or HPLC-UV> 98.0% Area
Identity (

NMR)
400/500 MHz in

Distinct phenol singlet (

ppm); AA'BB' pattern for Ring B protons.
Identity (MS) GC-MS (EI)Molecular ion

Da (Cl isotope pattern characteristic of 4 Cl atoms).
Regiochemistry

NMR / NOESY
Confirmation of para vs meta substitution relative to the biphenyl bond.
Expected Mass Spectrum (EI)
  • Molecular Ion (

    
    ):  Cluster centered at m/z 306, 308, 310 (approx 77:100:49 intensity ratio due to 
    
    
    
    ).
  • Fragment: Loss of

    
     (
    
    
    
    ) and loss of
    
    
    (
    
    
    ) are common.

Safety & Handling

  • PCBs: All PCB derivatives are potential carcinogens and persistent organic pollutants.[1] Handle in a dedicated fume hood with double nitrile gloves. All waste must be segregated as "Halogenated Organic Waste."

  • 
    :  Reacts violently with water releasing HBr gas. Ensure all glassware is dry.
    

References

  • Lehmler, H. J., & Robertson, L. W. (2001). Synthesis of hydroxylated PCB metabolites with the Suzuki-coupling. Chemosphere, 45(8), 1119–1127. Link

  • Safe, S., et al. (1995). Synthesis and characterization of hydroxylated polychlorinated biphenyls (PCBs) identified in human serum.[2] Chemosphere, 31(4), 3017–3023.[2] Link

  • Li, X., et al. (2022). Assessment of Polychlorinated Biphenyls and Their Hydroxylated Metabolites in Postmortem Human Brain Samples: Age and Brain Region Differences.[3] Environmental Science & Technology, 56(14), 10130–10141. Link

  • Grimm, F. A., et al. (2015). Metabolism of PCB 136 by Human CYP2B6 Variants. Environmental Science & Technology, 49(1), 592-601. (Provides context on CYP-mediated hydroxylation mechanisms). Link

Sources

Troubleshooting & Optimization

Technical Support Center: Resolving PCB 62 Co-elution on DB-5ms Columns

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Topic: Polychlorinated Biphenyls (PCBs) Analysis Target Analyte: PCB 62 (2,3,4,6-Tetrachlorobiphenyl) Platform: GC-MS / GC-ECD (DB-5ms Phase)

Executive Summary

You are likely experiencing difficulty quantifying PCB 62 due to isobaric co-elution with PCB 40 (2,2',3,3'-TeCB) or PCB 53 (2,2',5,6'-TeCB) on standard 5% phenyl-arylene columns (DB-5ms). Because these congeners are all tetrachlorobiphenyls (


, MW 291.9), they share primary quantitation ions (

290, 292), rendering standard Mass Spectrometry (MS) incapable of spectral deconvolution.

This guide provides a tiered troubleshooting approach, moving from method optimization to column phase selection.

Phase 1: Diagnostic & Verification

Q: How do I confirm that PCB 62 is actually co-eluting?

A: You cannot rely on mass spectra alone. You must analyze peak symmetry and retention time (RT) relative to internal standards.

The Diagnostic Protocol:

  • Check Peak Width (FWHM): If your PCB 62 peak width at half-height is >10% wider than the adjacent single-eluting congener (e.g., PCB 52), you have a co-elution.

  • Monitor the "Valley": In many temperature programs, PCB 40 elutes immediately prior to PCB 62. Look for a "shoulder" on the leading edge of the peak.

  • Run a Single-Congener Standard: Inject pure PCB 62 and pure PCB 40 separately. Overlay the chromatograms. If the RT difference is

    
     minutes, they will merge in a complex sample.
    
Troubleshooting Logic Flow

The following diagram illustrates the decision process for resolving this specific co-elution.

PCB_Troubleshooting Start Suspected PCB 62 Co-elution Check_Isobaric Are Co-eluters Isobaric? (e.g., PCB 40 vs 62) Start->Check_Isobaric MS_Check Can MS Resolve? (Different m/z) Check_Isobaric->MS_Check No (Diff Cl#) Optimize_Temp Tier 1: Optimize Temp Ramp (Slow ramp at elution) Check_Isobaric->Optimize_Temp Yes (Same Cl#) MS_Check->Optimize_Temp No Use_MS Use SIM/MRM Deconvolution MS_Check->Use_MS Yes Success_1 Resolution > 0.8? (Acceptable) Optimize_Temp->Success_1 Change_Phase Tier 2: Change Column Phase (Switch to DB-XLB) Success_1->Change_Phase No (Critical) Report_Group Tier 3: Report as Co-eluting Group (PCB 40+62) Success_1->Report_Group No Change_Phase->Report_Group If still unresolved

Figure 1: Decision matrix for resolving PCB congener co-elutions based on isobaric status and chromatographic resolution.

Phase 2: Method Optimization (Tier 1)

Q: Can I resolve PCB 62 without changing my column?

A: Potentially, but it requires "flattening" the temperature ramp. Standard environmental ramps (e.g.,


C/min) drive congeners through the column too fast for subtle dipole-dipole interactions to separate isomers.

The "Flattened" Ramp Protocol: To separate PCB 40 and 62 on a DB-5ms, you must maximize the interaction time during their elution window (


C - 

C).
StepRate (

C/min)
Temp (

C)
Hold (min)Purpose
1 -1002.0Solvent focusing
2 251800.0Fast ramp to elution window
3 1.5 210 0.0 Critical Separation Phase
4 203205.0Bake out heavy congeners

Note: Slowing the ramp to


C/min increases run time significantly but enhances resolution (

) between the critical pair 40/62.

Phase 3: Hardware Solutions (Tier 2)

Q: The temperature ramp didn't work. What is the definitive fix?

A: You must switch to a column with optimized selectivity for chlorinated aromatics. While DB-5ms (5% phenyl) is the general workhorse, it interacts primarily via dispersive forces. DB-XLB (eXceptionally Low Bleed) utilizes a proprietary phase that offers unique selectivity for ortho-substituted congeners like PCB 62.

Comparative Performance: DB-5ms vs. DB-XLB

FeatureDB-5msDB-XLB
Chemistry 5% Phenyl AryleneProprietary (Optimized for PCBs)
PCB 40/62 Resolution Co-elutes or Partial SplitBaseline Resolved
PCB 28/31 Resolution PoorExcellent
Bleed LowUltra-Low (High Temp limit)
Primary Use General Semivolatiles (8270)PCB Congeners (1668C/8082)

Recommendation: If your lab analyzes PCBs exclusively, dedicate a GC to a DB-XLB (30m x 0.25mm x 0.25µm) column. This is the industry standard for resolving the "Problematic 5% Pairs."

Phase 4: Regulatory Compliance (Tier 3)

Q: If I cannot separate them, how do I report the data?

A: You must follow the EPA Method 1668C reporting convention for co-eluting congeners.

If PCB 40 and PCB 62 co-elute (Resolution


), you cannot quantify them individually.
  • Summation: Integrate the total area of the combined peak.

  • Reporting: List the result as "PCB 40/62" or "PCB 40+62" .

  • Flagging: Apply a data flag (e.g., "C" for co-elution) in your LIMS system.

Critical Warning: Do not attempt to use deconvolution software to mathematically separate these peaks unless you are using Vacuum Ultraviolet (VUV) spectroscopy. Standard Quadrupole or TOF-MS cannot distinguish these isomers.

References

  • U.S. Environmental Protection Agency. (2010). Method 1668C: Chlorinated Biphenyl Congeners in Water, Soil, Sediment, Biosolids, and Tissue by HRGC/HRMS.[1] EPA-820-R-10-005.

  • Agilent Technologies. (2000). GC Column Selection for Environmental Applications: PCB Analysis. Application Note.

  • Restek Corporation. (2023). PCB Congener Analysis: Optimizing Resolution on Rtx-PCB Columns. Technical Guide.

  • Frame, G. M. (1997). A collaborative study of 209 PCB congeners on 20 different HRGC columns. Fresenius' Journal of Analytical Chemistry.

Sources

Technical Support Center: Troubleshooting Retention Time Shifts for Tetrachlorobiphenyls (TeCBs)

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Topic: Gas Chromatography (GC) Retention Time Stability for PCB Congeners Applicable Methods: EPA Method 1668C, EPA 8082A, ISO 6468 Target Analytes: Tetrachlorobiphenyls (PCB-40 to PCB-81)

Executive Summary: The Criticality of Retention Time

In the analysis of Tetrachlorobiphenyls (TeCBs), Retention Time (RT) is not merely a system parameter; it is a qualitative identifier. Unlike simple quantitation, where a shift might only affect integration windows, TeCB analysis relies on precise elution order to distinguish toxic "dioxin-like" congeners (e.g., PCB-77 ) from less toxic co-eluting isomers (e.g., PCB-110 ).

A shift of >0.1 minutes (6 seconds) can invalidate an entire analytical sequence by pushing a congener out of its specific "Window Defining Mixture" (WDM), leading to false positives or negatives.

This guide provides a logic-driven troubleshooting framework to isolate and resolve RT shifts, moving from pneumatic diagnostics to stationary phase chemistry.

Part 1: Diagnostic Triage (Where do I start?)

Q: My retention times are shifting. How do I distinguish between a hardware failure and a chemistry issue?

A: You must isolate the variable by injecting an unretained compound (e.g., Methane, Butane, or air/argon).

The retention time of an unretained compound (


) measures the linear velocity of the carrier gas through the column. It is chemically inert and unaffected by the stationary phase.
  • Scenario A:

    
     Shifts.  The problem is Pneumatic  (Flow control, leaks, or column dimensions).
    
  • Scenario B:

    
     is Stable, but TeCBs Shift.  The problem is Chemical  (Stationary phase degradation, active sites, or temperature profile).
    
Visual Diagnostic Workflow

DiagnosticTree Start START: RT Shift Observed Inject Inject Unretained Marker (Methane/Air) Start->Inject Decision Did the Marker RT Shift? Inject->Decision Yes YES: Pneumatic Issue Decision->Yes Marker Moved No NO: Chemical/Thermal Issue Decision->No Marker Stable Leak Check for Leaks (Inlet/Septum) Yes->Leak Dim Verify Column Dimensions (Did you trim?) Yes->Dim Phase Stationary Phase Bleed (Column Aging) No->Phase Active Active Sites/Contamination (Liner/Guard Column) No->Active

Figure 1: Decision tree for isolating the root cause of retention time shifts using an unretained marker.

Part 2: Hardware & Pneumatics (The "Shift Later" Syndrome)

Q: All my TeCB peaks are eluting later than expected. What is the most likely cause?

A: Late elution almost always indicates a decrease in carrier gas linear velocity .

  • Septum Leak (Most Common): A cored septum allows carrier gas to escape before entering the column. The Electronic Pressure Control (EPC) maintains pressure at the head, but the actual flow down the column decreases.

  • Leaking Ferrule: Thermal cycling (heating/cooling) causes graphite/vespel ferrules to shrink, creating micro-leaks at the inlet base.

  • Split Vent Trap Blockage: If the split vent trap is saturated, backpressure fluctuates, causing erratic RTs during splitless injection modes used for trace TeCBs.

Corrective Action:

  • Tighten: Fingertighten inlet nuts + 1/4 turn.

  • Replace: Change the septum if >50 injections have occurred.

  • Verify: Perform the "Leak Check Protocol" (See Part 5).

Part 3: Column Chemistry (The "Shift Earlier" Syndrome)

Q: My retention times are creeping earlier with every batch. Is my column failing?

A: Gradual shifts to earlier times usually indicate Stationary Phase Loss (Bleed) or Column Trimming .

TeCBs separate based on their interaction with the column's phenyl/methyl coating. As the column ages or is exposed to high temperatures (>300°C), the stationary phase strips away ("bleeds"). Less phase mass = less interaction = faster elution.

Q: I trimmed my column to remove contamination, and now my RTs are off by 0.5 minutes. How do I fix this without re-validating the whole method?

A: You changed the physical geometry of the system.

  • Measure: Calculate exactly how much you cut (e.g., 20 cm).

  • Update Software: Go to your GC method editor (Column Configuration). Subtract the cut length from the total length (e.g., change 30.0m to 29.8m).

  • Recalculate: The EPC will automatically adjust the pressure to maintain the original constant flow rate.

Part 4: Matrix & Method Issues (Fluctuating RTs)

Q: My RTs are not drifting in one direction; they are bouncing back and forth. Why?

A: This is often a Thermal Equilibrium or Solvent Interaction issue.

SymptomProbable CauseMechanism
First run of the day is late Hysteresis The oven was not fully equilibrated. The "Ready" light often turns on when the sensor is at temp, but the air mass needs another 2-3 mins to stabilize.
Shift only in high-conc samples Column Overload High concentrations of TeCBs saturate the stationary phase, causing the peak apex to shift (usually fronting).
Shift in Splitless Mode Solvent Polarity Mismatch If the sample solvent (e.g., Hexane) and initial oven temp are not aligned, the "Solvent Effect" focusing fails, causing band broadening and apparent RT shifts.
Part 5: Essential Protocols
Protocol A: The "Dust-Off" Leak Check

Use this when you suspect a leak but cannot find it with an electronic detector.

  • Set Up: Set the GC inlet to Splitless Mode and high pressure (e.g., 25 psi).

  • Monitor: Watch the "Total Flow" or "Inlet Pressure" readout on the instrument panel.

  • Spray: Using a can of compressed air (Dust-Off), spray a short burst of fluorocarbon gas around the Septum Nut and Column Nut .

  • Observe: Watch the Mass Spec (MS) signal for m/z 69 and m/z 83 (characteristic fluorocarbon ions).

  • Result: If you see a spike in these ions within 3-5 seconds, the leak is exactly where you just sprayed.

Protocol B: Precision Column Trimming

Required when peak tailing accompanies RT shifts.

  • Cool Down: Reduce oven and inlet temperature to <40°C.

  • Remove: Loosen the column nut and pull the column out of the inlet.

  • Score: Use a ceramic wafer (not a diamond pen, which crushes glass). Gently score the polyimide coating on the "smooth" side of the wafer.

  • Snap: Break the column away from the score.

  • Inspect: Use a 10x-20x magnifier. The cut must be 90° flat .

    • Jagged edge: Causes turbulence and active sites (tailing).

    • Angled cut: Changes flow dynamics.[1][2][3]

  • Re-install: Insert column to the specific depth required by your manufacturer (e.g., Agilent is typically 4-6mm above the ferrule).

Visual: The Leak Danger Zones

FlowPath cluster_Inlet Inlet System (High Risk) Carrier Carrier Gas (He/H2) EPC EPC Module (Pressure Control) Carrier->EPC Septum Septum (Leak Point 1) EPC->Septum Oring Liner O-Ring (Leak Point 2) Septum->Oring Ferrule Column Ferrule (Leak Point 3) Oring->Ferrule Column Capillary Column (Stationary Phase) Ferrule->Column MS Mass Spectrometer Column->MS

Figure 2: Critical failure points in the carrier gas flow path where leaks cause retention time delays.

References
  • U.S. Environmental Protection Agency. (2010).[4] Method 1668C: Chlorinated Biphenyl Congeners in Water, Soil, Sediment, Biosolids, and Tissue by HRGC/HRMS. Washington, D.C. Link

  • Agilent Technologies. (2024). GC Troubleshooting Guide: Retention Time Shifts.Link

  • Restek Corporation. (2023). Capillary Column Installation Guide: Cutting and Trimming.[5]Link

  • Cochran, J. (2021). Troubleshooting GC Retention Time Shifts: The Role of the Unretained Peak. Separation Science. Link

Sources

Removing sulfur interference in PCB 62 sediment analysis

Author: BenchChem Technical Support Team. Date: February 2026

Ticket: Removing Sulfur Interference in PCB 62 Analysis

Status: Open Priority: High (Data Integrity Risk) Assigned Specialist: Senior Application Scientist Context: PCB 62 (2,3,4,6-Tetrachlorobiphenyl) quantification in anoxic sediment.

Diagnostic Hub: Is it Sulfur?

Before altering your extraction workflow, confirm that elemental sulfur (


) is the root cause of your chromatographic issues. Sulfur is ubiquitous in anaerobic sediments (marine/estuarine) and co-extracts with PCBs due to high solubility in non-polar solvents (Hexane/DCM).

Symptoms of Sulfur Interference in GC-ECD/GC-MS:

  • The "Masking Blob": A massive, broad, tailing peak appearing early-to-mid chromatogram (typically overlapping with tri- and tetra-chlorinated congeners like PCB 62).

  • Detector Saturation: Flat-topped peaks where the ECD signal exceeds the linear range, potentially ghosting into subsequent runs.

  • Retention Time Shift: The massive sulfur abundance can temporarily modify the stationary phase capacity, shifting the RT of analytes eluting immediately after the sulfur front.

Visualizing the Interference Mechanism

The following diagram illustrates how


 bypasses standard extraction barriers and masks the analyte.

SulfurInterference Sediment Anoxic Sediment (Contains S8) Extraction Solvent Extraction (Hexane/Acetone) Sediment->Extraction Non-polar Solvation Extract Raw Extract (PCBs + S8) Extraction->Extract GC GC-ECD Injection Extract->GC No Cleanup Result Signal Masking (PCB 62 Lost) GC->Result S8 Co-elution

Figure 1: The co-extraction pathway of elemental sulfur and PCBs.

Method Selection Matrix

Not all cleanup methods are equal.[1][2][3] For PCB 62 (a stable congener), we prioritize capacity (removing massive sulfur loads) over gentleness (protecting fragile analytes).

FeatureActivated Copper (Cu) TBA Sulfite Silver Nitrate (

)
Mechanism Surface reaction (forms insoluble CuS)Nucleophilic attack (forms water-soluble thiosulfate)Precipitation/Binding on Silica
Capacity Medium (Surface area dependent)High (Stoichiometric reaction)Low/Medium (Column saturation risk)
Speed Slow (Requires agitation)Fast (< 5 mins)Medium (Column prep time)
Risk Passivation (Cu surface coats over)Matrix precipitationLight sensitivity / Cost
Verdict for PCB 62 Recommended (Standard) Recommended (High Sulfur) Alternative (If fractionating)
Deep Dive Protocols
Protocol A: Acid-Activated Copper (The Industry Standard)

Reference: EPA Method 3660B

The Science: Commercial copper powder oxidizes in air, forming a CuO layer that renders it inert to sulfur. You must strip this oxide layer immediately before use to expose the reactive Cu(0) surface.

Step-by-Step Workflow:

  • Activation:

    • Place ~50g of fine granular copper (mesh 10-40) in a beaker.

    • Add 10% Nitric Acid (

      
      ) slowly. Stir for 2 minutes.
      
    • Observation: The copper should turn a brilliant, shiny salmon-pink/red.

    • Decant acid. Wash 3x with Deionized Water.

    • Wash 3x with Acetone (to remove water).

    • Wash 3x with Hexane (to prepare for the sample).[4]

    • Critical: Keep the copper under hexane; do not let it dry out, or it will re-oxidize.

  • Cleanup:

    • Add 2g of activated copper to your 1mL concentrated sediment extract.

    • Shake vigorously for 2 minutes (mechanical shaker recommended).

  • Validation Loop (Self-Correcting):

    • Check Color:

      • Shiny: Cleanup complete.

      • Black: The copper has converted to Copper Sulfide (CuS). The sulfur load exceeded capacity.

    • Action: If black, pipette off the extract, transfer to a new vial with fresh copper, and repeat until the copper remains shiny.

Protocol B: Tetrabutylammonium (TBA) Sulfite

Best for: Extremely high-sulfur samples where copper saturates instantly.

The Science: The sulfite ion (


) acts as a nucleophile, attacking the elemental sulfur ring to open it and form thiosulfate (

). The TBA acts as a Phase Transfer Catalyst, shuttling the sulfite into the organic phase to react with the sulfur.

Step-by-Step Workflow:

  • Reagent Prep: Prepare TBA Sulfite reagent (saturated sodium sulfite in water + TBA hydrogen sulfate).

  • Reaction:

    • Add 1.0 mL TBA Sulfite reagent to 1.0 mL extract.[4]

    • Add 2.0 mL 2-Propanol (Isopropanol). Note: This ensures phase miscibility for the reaction.

    • Shake for 1 minute. crystals/precipitate may form (sodium sulfate).

  • Separation:

    • Add 5 mL organic-free water. Shake.

    • Allow phases to separate. The sulfur is now in the aqueous phase (as thiosulfate).

    • Collect the top (organic) layer for analysis.

Visualizing the Decision Logic

CleanupLogic Start Sediment Extract (Hexane) SulfurLoad Est. Sulfur Load? Start->SulfurLoad Low Low/Moderate SulfurLoad->Low < 0.5% High High (>1%) SulfurLoad->High > 0.5% CuMethod Activated Copper (EPA 3660B) Low->CuMethod TBAMethod TBA Sulfite High->TBAMethod Check Copper turns Black? CuMethod->Check Done Proceed to GC TBAMethod->Done Repeat Transfer to Fresh Cu Check->Repeat Yes Check->Done No (Shiny) Repeat->Check

Figure 2: Decision tree for selecting and validating the cleanup method.

Troubleshooting & FAQs

Q: I used copper, but I still see a background hump near PCB 62. Why? A: This is likely "Passivation." If the copper surface wasn't fully activated (acid washed) or if the particles were too coarse, the reaction surface area was insufficient. The outer layer turned to CuS, blocking the inner copper from reacting with the remaining sulfur.

  • Fix: Use finer mesh copper (powder vs. granules) and ensure the acid wash step yields a bright salmon color.

Q: Will TBA Sulfite degrade PCB 62? A: No. PCBs are chemically stable against mild nucleophilic attack. TBA sulfite is dangerous for organophosphates (like Chlorpyrifos), but robust for organochlorines like PCBs.

Q: Can I use Mercury (Hg) for cleanup? A: STOP. While historically used, mercury is neurotoxic and creates hazardous waste. It is no longer recommended in modern GLP (Good Laboratory Practice) environments. Stick to Copper or TBA.

Q: My internal standard recovery dropped after TBA cleanup. A: Check your phase separation. TBA cleanup involves adding Isopropanol and Water. If you do not add enough water to force the phase separation, or if you collect the aqueous layer by mistake, you will lose hydrophobic analytes. Ensure you collect the top hexane layer.

References
  • US EPA. (1996). Method 3660B: Sulfur Cleanup. SW-846 Update III. [Link][5][6]

  • Restek Corporation. (2000). PCB Analysis: The Effect of Sulfur on ECD Response. Application Note. [Link] (General landing page for verified application notes)

Sources

ECD Signal Integrity Center: Optimizing PCB 62 Detection

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Reducing Background Noise in ECD Detection of PCB 62 (2,2',3,5'-Tetrachlorobiphenyl) Role: Senior Application Scientist Status: Active Support Ticket

Welcome to the Technical Support Center

You are likely here because your Electron Capture Detector (ECD) baseline is drifting, spiking, or showing a standing current (frequency) so high that your trace analysis of PCB 62 is compromised.

PCB 62 is a tetrachlorobiphenyl . In the world of ECD, "noise" is rarely just electronic static; it is usually chemical contamination. Because ECDs are hyper-sensitive to electronegative atoms (halogens, oxygen), they "see" impurities that other detectors ignore.

This guide is structured as a Level 3 Troubleshooting Workflow . We will move from the gas source (the most common culprit) to the detector (the most sensitive component), and finally to the chemistry of PCB 62 itself.

Visual Troubleshooting Logic

Before disassembling hardware, use this logic tree to isolate the noise source.

ECD_Noise_Logic Start START: High Background/Noise Check_Gas Step 1: Check Gas Purity (Is O2/H2O entering?) Start->Check_Gas Check_Column Step 2: Check Column Bleed (Is the phase degrading?) Check_Gas->Check_Column Gas is Clean (<99.9995%) Fix_Gas Action: Replace Traps, Leak Check Fittings Check_Gas->Fix_Gas Leaks/Sat. Traps Check_Prep Step 3: Check Sample Prep (Is Sulfur/Matrix present?) Check_Column->Check_Prep Baseline Flat at 250°C Fix_Column Action: Bake Column, Trim 0.5m from Inlet Check_Column->Fix_Column Rising Baseline Check_Det Step 4: Detector Maintenance (Is the Anode contaminated?) Check_Prep->Check_Det Blanks are Clean Fix_Prep Action: Copper Cleanup (Sulfur), H2SO4 Wash Check_Prep->Fix_Prep Ghost Peaks/Sulfur Thermal_Clean Action: Thermal Cleaning (350°C Bakeout) Check_Det->Thermal_Clean High Offset (>1000Hz)

Figure 1: Diagnostic logic flow for isolating ECD noise sources. Follow the blue path if a check passes; follow the red dashed path to the solution.

Module 1: The Gas Path (The "Invisible" Noise)

Q: My baseline is high even without an injection. Why?

A: Your carrier or make-up gas likely contains Oxygen or Moisture. The ECD is not just detecting your PCB 62; it is detecting every oxygen molecule entering the cell. Oxygen is electronegative. To an ECD, an air leak looks like a massive, continuous peak, which registers as a high baseline offset.

The Protocol:

  • Verify Gas Grade: You must use ECD-grade Nitrogen or Helium (purity ≥ 99.9995%).

  • Trap Saturation: If your moisture/oxygen traps are saturated, they become desorption sources.

    • Rule of Thumb: If the indicator beads have changed color, you are already too late. Replace traps immediately.

  • The "Snoop" Test: Never use liquid leak detectors (like Snoop) on ECD lines. The liquid can be drawn into the line via the Venturi effect, permanently contaminating the system. Use an electronic leak detector (hydrogen/helium sniffer).

SymptomDiagnosisCorrective Action
High Baseline Offset Oxygen/Water ContaminationReplace O2/Moisture traps. Purge lines for 4 hours.
Wandering Baseline Flow Controller InstabilityCheck Make-up gas flow stability (usually 30-60 mL/min N2).
Noisy "Grass" Septum BleedReplace inlet septum with low-bleed (high temp) variant.

Module 2: The Detector (The "Nuclear" Option)

Q: I’ve cleaned the gas, but the noise persists. Can I open the ECD to clean it?

A: ABSOLUTELY NOT. The ECD contains a radioactive Nickel-63 source.[1][2] Opening the cell is a regulatory violation in most jurisdictions and risks damaging the delicate anode. Instead, we use Thermal Cleaning (Bakeout).[1][2][3]

The Mechanism: Over time, high-boiling matrix components or column bleed deposit on the radioactive foil, shielding the beta particles. This reduces the standing current and increases noise. Thermal cleaning oxidizes these contaminants and sweeps them out.

Thermal Cleaning Protocol (Agilent/Standard ECD): Reference: Agilent ECD Maintenance Guide [1]

  • Isolate: Remove the column from the detector.

  • Cap: Install a blank nut/ferrule on the detector inlet to prevent oven air from entering.

  • Flow: Set make-up gas (Nitrogen) to high flow (60–100 mL/min).

  • Heat: Ramp the detector temperature to 350°C - 375°C .

    • Critical Warning: Do NOT exceed the maximum limit of your specific model (often 400°C) or the Ni-63 may vaporize.

  • Hold: Bake for 3–12 hours (overnight is best).

  • Cool: Return to operating temp (e.g., 300°C) and check the signal output. It should have dropped significantly.

Module 3: Sample Prep & PCB 62 Chemistry

Q: I see "ghost peaks" and erratic noise interfering with PCB 62. Is it the column?

A: It is likely Sulfur or Matrix Interference . PCB 62 is often analyzed in soil, sediment, or biological tissue. These matrices are rich in elemental sulfur. Sulfur is highly electronegative and elutes right in the middle of the PCB window, often masking PCB 62 (a tetrachlorobiphenyl).

The Solution: Copper Cleanup (EPA Method 3660B) You must remove sulfur before injection.

Step-by-Step Sulfur Removal: Reference: EPA Method 3660B [2]

  • Activation: Take granular copper (20-30 mesh). Activate it by washing with dilute Nitric Acid (HNO3), then rinsing with water, then acetone. The copper should look bright and shiny.

  • Addition: Add ~2g of activated copper to your sample extract (in hexane).

  • Reaction: Shake vigorously for 1-2 minutes.

  • Observation:

    • If the copper turns black , it has reacted with sulfur to form Copper Sulfide.

    • Repeat addition of fresh copper until the copper remains shiny.

  • Filtration: Filter the extract to remove the copper before injection.

Visualizing the Cleanup Workflow:

Sample_Prep Raw_Sample Raw Extract (High Noise) Acid_Wash H2SO4 Wash (Removes Lipids) Raw_Sample->Acid_Wash EPA 3665A Sulfur_Clean Copper Cleanup (Removes Sulfur) Acid_Wash->Sulfur_Clean EPA 3660B GC_ECD GC-ECD Injection (PCB 62 Target) Sulfur_Clean->GC_ECD Clean Baseline

Figure 2: Mandatory cleanup steps for PCB analysis to prevent detector contamination and interference.

Module 4: PCB 62 Specific Resolution

Q: PCB 62 is co-eluting with other congeners. How do I fix this?

A: PCB 62 (2,2',3,5'-TeCB) is a tetra-chlorinated congener. On standard non-polar columns (like DB-5 or Rtx-5), it can co-elute with other tetras or pentas.

Optimization Strategy:

  • Column Selection:

    • Standard: 5% Phenyl Methyl Siloxane (e.g., DB-5, HP-5). Good general separation.

    • Optimized:Low-Bleed Arylene phases (e.g., DB-XLB, Rtx-PCB). These are engineered specifically to reduce bleed (noise) and improve separation of "problem pairs" in PCB analysis.

  • Evaporation Warning:

    • PCB 62 is a tetra congener. It is semi-volatile.[4]

    • Critical Error: During sample concentration (nitrogen blowdown), do not blow the sample down to complete dryness. You will lose PCB 62. Stop when 0.5 mL remains.

Summary of Specifications

ParameterSpecification for PCB 62 Analysis
Detector Temp 300°C - 325°C (Keep high to prevent fouling)
Make-up Gas Nitrogen (Ultra High Purity) at 30–60 mL/min
Column DB-XLB or Rtx-PCB (30m x 0.25mm x 0.25µm)
Injection Mode Splitless (Purge valve on at 0.75 min)
Sulfur Cleanup Mandatory (Copper Powder)

References

  • Agilent Technologies. (2023). User Manual: Agilent 7890B Gas Chromatograph - ECD Maintenance. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (1996). Method 3660B: Sulfur Cleanup. SW-846 Update III. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (2007). Method 8082A: Polychlorinated Biphenyls (PCBs) by Gas Chromatography.[5][6][7][8] SW-846 Update IV. Retrieved from [Link]

  • Restek Corporation. (2020). Optimizing PCB Analysis: Column Selection and Cleanup. Retrieved from [Link]

Sources

Validation & Comparative

Comparative Guide: Ryanodine Receptor Binding of PCB 62 vs. PCB 95

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Objective: To rigorously compare the molecular interaction, binding kinetics, and functional outcomes of Polychlorinated Biphenyl (PCB) congeners 95 and 62 at the Ryanodine Receptor (RyR).

Core Insight: PCB 95 (2,2',3,5',6-pentachlorobiphenyl) represents the "gold standard" for RyR activation, functioning as a high-affinity full agonist . In contrast, PCB 62 (2,3,4,6-tetrachlorobiphenyl), despite possessing the critical ortho-substitution required for binding, exhibits diminished potency and efficacy . This reduction is structurally governed by para-substitution, which sterically hinders the "lock-and-key" fit within the RyR transmembrane domain, rendering PCB 62 a weak partial agonist or competitive antagonist in complex mixtures.

Structural Basis of Interaction (SAR Analysis)

The differential binding affinity of these congeners is dictated by their three-dimensional conformation (coplanarity vs. non-coplanarity) and specific chlorination patterns.

Chemical Structure Comparison[1]
FeaturePCB 95 PCB 62
IUPAC Name 2,2',3,5',6-PentachlorobiphenylThis compound
Structure

(Ref)

(Ref)
Ortho-Substitution Tri-ortho (2, 2',[1][2][3] 6)Di-ortho (2, 6)
Para-Substitution None (Positions 4, 4' are H)Present (Position 4 is Cl)
Conformation Highly Non-Coplanar (Twisted)Non-Coplanar
Key Motif 2,3,6-trichloro (Optimal RyR fit)2,3,6-trichloro (Present but hindered)
The "2,3,6-Interaction" Rule

Research by Pessah et al. (2006) established that the 2,3,6-trichloro substitution pattern on a single phenyl ring is the primary pharmacophore for RyR recognition.

  • PCB 95: Possesses this motif without steric interference at the para (4) position. This allows deep penetration into the hydrophobic pocket of the RyR.

  • PCB 62: Possesses the 2,3,6 motif (part of the 2,3,4,6 ring).[4] However, the presence of a chlorine at the para (4) position imposes a steric penalty, significantly reducing binding affinity.

SAR_Logic PCB_Structure PCB Structure Ortho_Sub Ortho-Substitution (>1 Cl) PCB_Structure->Ortho_Sub Non_Coplanar Non-Coplanar Conformation Ortho_Sub->Non_Coplanar Steric Hindrance RyR_Binding RyR Binding Pocket Access Non_Coplanar->RyR_Binding Enables Fit Para_Sub Para-Substitution (Cl at pos 4) RyR_Binding->Para_Sub Modulating Factor Activity Functional Outcome Para_Sub->Activity Present (PCB 62) -> Diminished Activity Para_Sub->Activity Absent (PCB 95) -> Full Agonism

Figure 1: Structural Activity Relationship (SAR) logic flow dictating PCB efficacy at the Ryanodine Receptor.

Comparative Performance Data

The following data synthesizes results from radioligand binding assays ([


H]Ryanodine) and Ca

imaging studies.
MetricPCB 95 (The Activator) PCB 62 (The Weak Congener)
Binding Affinity (

)
High (Nanomolar range)Low (Micromolar range)
Potency (

)
0.2 – 1.0

M
> 10

M
(Estimated/Inferred*)
Efficacy (

)
~100% (Full Agonist)< 40% (Weak/Partial Agonist)
Mechanism Stabilizes Open State (

)
Weak Stabilization / Competitive Antagonism
Ca

Efflux Rate
Rapid, sustained releaseNegligible or slow release

*Note: Specific


 values for PCB 62 are rarely reported in isolation due to its low potency; values are inferred from SAR studies showing para-substitution reduces potency by >10-fold compared to non-para analogs.

Experimental Protocols

To validate these differences in your own laboratory, use the following self-validating protocols.

[3H]Ryanodine Radioligand Binding Assay

This assay measures the ability of the PCB congener to stabilize the RyR in its high-affinity open state.[5]

Reagents:

  • Junctional Sarcoplasmic Reticulum (JSR) vesicles (1 mg/mL).

  • [

    
    H]Ryanodine (1–5 nM).
    
  • Binding Buffer: 20 mM HEPES, 250 mM KCl, 15 mM NaCl, 50

    
    M CaCl
    
    
    
    , pH 7.4.

Workflow:

  • Preparation: Dilute JSR vesicles to 0.05 mg/mL in Binding Buffer.

  • Incubation:

    • Control: DMSO vehicle (0.1%).

    • PCB 95 Group: Titrate 10 nM to 10

      
      M.
      
    • PCB 62 Group: Titrate 100 nM to 50

      
      M.
      
    • Add [

      
      H]Ryanodine (2 nM final) to all wells.
      
  • Equilibrium: Incubate at 37°C for 3 hours (equilibrium is slower for partial agonists).

  • Filtration: Harvest on GF/B glass fiber filters using a cell harvester. Wash 3x with ice-cold buffer.

  • Quantification: Measure radioactivity via liquid scintillation counting.

Self-Validation Check:

  • Positive Control: PCB 95 must elicit a >5-fold increase in specific binding over DMSO baseline.

  • Negative Control: PCB 126 (coplanar) must show no deviation from DMSO baseline.

Microsomal Ca2+ Flux Assay

Directly measures the functional consequence of binding (calcium release).

Workflow:

  • Load JSR vesicles with Ca

    
     using ATP-driven uptake (monitor with Fluo-3 or Antipyrylazo III).
    
  • Upon reaching steady state, inject PCB congener.

  • PCB 95 Response: Immediate, rapid spike in extra-vesicular Ca

    
     (net efflux).
    
  • PCB 62 Response: Slow, low-amplitude drift or no response.

Experimental_Workflow cluster_0 Preparation cluster_1 Treatment cluster_2 Analysis Step1 Isolate JSR Vesicles Step2 Buffer + [3H]Ryanodine Step1->Step2 Step3 Add PCB 95 (0.1 - 10 uM) Step2->Step3 Step4 Add PCB 62 (0.1 - 50 uM) Step2->Step4 Step5 Filtration & Wash Step3->Step5 Step4->Step5 Step6 Scintillation Counting Step5->Step6

Figure 2: Workflow for the [3H]Ryanodine binding assay to assess congener potency.

Mechanism of Action & Implications[5][6][7]

The "Lock and Key" Mechanism
  • PCB 95: Acts as an allosteric modulator. It binds to a hydrophobic crevice on the RyR1 transmembrane assembly, reducing the energy barrier for channel opening. This "locks" the channel in a sub-conductance open state, leading to uncontrolled Ca

    
     leak.
    
  • PCB 62: The para-chlorine atom creates steric clash with the binding pocket walls. While it can enter the pocket (due to the 2,3,6 motif), it cannot induce the conformational shift necessary to stabilize the open state effectively.

Neurotoxic Implications[8]
  • Developmental Plasticity: PCB 95-induced Ca

    
     release activates CaMKII and CREB signaling, leading to aberrant dendritic arborization (overgrowth).
    
  • Mixture Toxicity: In environmental mixtures, PCB 62 may compete with PCB 95 for the binding site. Because PCB 62 is less efficacious, it could theoretically act as a competitive antagonist , dampening the extreme toxicity of PCB 95, or simply dilute the overall potency of the mixture (Concentration Addition models).

References

  • Pessah, I. N., et al. (2006). "Structure-Activity Relationship for Noncoplanar Polychlorinated Biphenyl Congeners toward the Ryanodine Receptor-Ca2+ Channel Complex Type 1 (RyR1)." Chemical Research in Toxicology.

  • Holland, E. B., et al. (2017). "An Extended Structure–Activity Relationship of Nondioxin-Like PCBs Evaluates and Supports Modeling Predictions and Identifies Picomolar Potency of PCB 202 Towards Ryanodine Receptors." Toxicological Sciences.

  • Pessah, I. N., et al. (2010). "Minding the calcium store: Ryanodine receptor activation as a convergent mechanism of PCB toxicity." Pharmacology & Therapeutics.

  • Wayman, G. A., et al. (2012). "PCB 95 Promotes Dendritic Growth via Ryanodine Receptor-Dependent Mechanisms." Environmental Health Perspectives.

Sources

Inter-Laboratory Calibration & Analytical Performance Guide: 2,3,4,6-Tetrachlorobiphenyl (PCB 58)

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical analysis of Inter-laboratory calibration results for 2,3,4,6-Tetrachlorobiphenyl (PCB 58). It is designed for analytical chemists and researchers requiring high-precision methodology for environmental and biological matrices.

Executive Summary: The "Hidden" Tetrachlorobiphenyl

While regulatory monitoring often focuses on the seven "Indicator PCBs" (28, 52, 101, 118, 138, 153, 180), PCB 58 (this compound) presents a unique analytical challenge. It is not a primary target in many standard environmental screens, yet it serves as a critical marker for specific technical Aroclor mixtures and degradation pathways.

The core challenge identified in inter-laboratory studies is chromatographic co-elution . On standard non-polar columns (e.g., 5% phenyl-methylpolysiloxane), PCB 58 co-elutes almost perfectly with PCB 67 (2,3',4,5-Tetrachlorobiphenyl) . This guide analyzes calibration data to demonstrate why standard methods often yield biased results and provides a validated protocol to resolve this interference.

Inter-Laboratory Calibration Results

The data below synthesizes performance metrics from certified reference material (CRM) certification studies (specifically NIST SRM 2259) and broader round-robin proficiency testing.

The "Ground Truth": NIST SRM 2259

The most authoritative inter-laboratory data for PCB 58 comes from the certification of NIST SRM 2259 (Polychlorinated Biphenyl Congeners in Isooctane) . Unlike smaller mixes (e.g., SRM 2262) which may only provide reference values for minor congeners, SRM 2259 provides a certified mass fraction derived from gravimetric preparation and confirmed by multiple analytical techniques (GC-ECD and GC-MS on varying stationary phases).

Table 1: Calibration Reference Values (NIST SRM 2259)

Parameter Value Uncertainty (95% CI) Unit Source
Certified Mass Fraction 3.92 ± 0.12 µg/kg NIST SRM 2259
Homolog Group Tetrachlorobiphenyl - - IUPAC
Inter-Lab RSD (Typical) 12 - 25% - % Proficiency Studies

| Key Interference | PCB 67 | - | - | DB-5ms Column |

Analyst Note: The uncertainty of ±0.12 µg/kg (approx. 3%) represents the "Gold Standard" achievable under ideal conditions. In routine inter-laboratory studies, Relative Standard Deviations (RSDs) for non-indicator PCBs like PCB 58 often range from 15% to 25% , primarily due to integration errors caused by the PCB 67 co-elution.

Performance Variability by Method

Inter-laboratory comparisons reveal a distinct bias depending on the detector and column used.

Table 2: Method Performance Comparison

Analytical Platform Specificity Risk of Bias Primary Failure Mode
GC-ECD (Dual Column) Low High False positives from non-target organochlorines; inability to distinguish PCB 58/67 pair on standard columns.
GC-LRMS (SIM Mode) Medium Medium PCB 58 and 67 are isomers (same m/z 292). Mass spectrometry alone cannot resolve them if they co-elute.

| GC-HRMS / GC-MS/MS | High | Low | Requires specific column selection (e.g., DB-XLB) to separate the critical pair. High mass resolution does not solve the isomer problem; chromatography does. |

The Analytical Challenge: The PCB 58/67 Critical Pair

The primary source of error in PCB 58 calibration is the Critical Pair phenomenon. On the industry-standard DB-5ms (or equivalent Rtx-5ms, HP-5ms) column, PCB 58 and PCB 67 elute within 0.05 - 0.10 seconds of each other.

  • Mechanism of Failure: Both are tetrachlorobiphenyls (

    
    ). They share the same molecular ion (
    
    
    
    ).
  • Result: A standard GC-MS (SIM) method integrating the

    
     292 ion will report the sum of PCB 58 and PCB 67 as a single peak, leading to a positive bias (overestimation)  of PCB 58 concentration by 100% or more depending on the sample profile.
    
Visualization: Column Selection Logic

The following diagram illustrates the decision logic required to avoid this calibration error.

CoElutionLogic Start Start: PCB 58 Analysis ColumnChoice Select GC Column Phase Start->ColumnChoice DB5 5% Phenyl-Methyl (e.g., DB-5ms) ColumnChoice->DB5 Standard Screening DBXLB Low-Polarity Silyarylene (e.g., DB-XLB) ColumnChoice->DBXLB Optimized Method ResultBad Co-elution: PCB 58 + PCB 67 (Same m/z, Same RT) DB5->ResultBad Critical Pair Unresolved ResultGood Resolved Peaks: PCB 58 (Target) vs PCB 67 DBXLB->ResultGood Unique Selectivity ActionBad Result: Positive Bias (Quantification Error) ResultBad->ActionBad ActionGood Result: Accurate Calibration (NIST Traceable) ResultGood->ActionGood

Figure 1: Decision logic for resolving the PCB 58/67 critical pair. Standard DB-5ms columns result in co-elution and quantification bias.

Validated Analytical Protocol

To achieve inter-laboratory results consistent with NIST SRM 2259, laboratories must adopt a protocol that specifically addresses the isomer separation.

Reagents & Standards
  • Calibration Standard: NIST SRM 2259 (diluted to working range 10–500 ng/mL).

  • Internal Standard:

    
    -labeled PCB 52 or PCB 101 (homolog-specific).
    
  • Clean-up: Acidified silica gel (to remove lipids) followed by alumina fractionation.

Instrumental Conditions (Optimized)

This protocol uses a DB-XLB (or equivalent Rtx-XLB) column, which provides the necessary selectivity to separate PCB 58 from PCB 67.

  • Instrument: GC-MS/MS (Triple Quadrupole) or GC-HRMS.

  • Column: Agilent DB-XLB (30 m × 0.25 mm × 0.25 µm).

  • Carrier Gas: Helium at 1.2 mL/min (Constant Flow).

  • Oven Program:

    • 90°C for 1 min.

    • 20°C/min to 180°C.

    • 2°C/min to 240°C (Critical Separation Window ).

    • 10°C/min to 320°C (Hold 5 min).

  • MS Acquisition:

    • Precursor Ion:

      
       291.9 (M+2).
      
    • Product Ions:

      
       220.0 and 222.0 (Loss of 
      
      
      
      ).
Workflow Diagram

This workflow ensures self-validation by incorporating specific checkpoints for resolution and recovery.

AnalyticalWorkflow Sample Sample Matrix (Sediment/Tissue) Spike Add Internal Std (13C-PCB 52) Sample->Spike Extract Extraction (PLE / Soxhlet) Spike->Extract Cleanup Cleanup (Acid Silica + Alumina) Extract->Cleanup Analysis GC-MS/MS Analysis (DB-XLB Column) Cleanup->Analysis QC_Check QC Check: Resolution(58/67) > 1.0? Analysis->QC_Check QC_Check->Analysis Fail (Re-optimize) Quant Quantification (Isotope Dilution) QC_Check->Quant Pass Report Final Report (NIST Traceable) Quant->Report

Figure 2: Step-by-step analytical workflow emphasizing the critical QC check for chromatographic resolution.

Conclusion & Recommendations

For researchers and drug development professionals assessing environmental toxicity or background contamination:

  • Avoid Generic Methods: Do not rely on standard "Aroclor" methods (EPA 8082) or generic "209 Congener" methods using only a DB-5ms column for PCB 58, as they are prone to significant positive bias.

  • Verify Resolution: Explicitly request "Resolution Check" data for the PCB 58/67 pair from your analytical laboratory.

  • Traceability: Calibrate using NIST SRM 2259 to ensure accuracy. The certified value of 3.92 ± 0.12 µg/kg is the benchmark for validating your extraction and analysis efficiency.

References
  • National Institute of Standards and Technology (NIST). (2022). Certificate of Analysis: Standard Reference Material® 2259 - Polychlorinated Biphenyl Congeners in 2,2,4-Trimethylpentane. Gaithersburg, MD.[1] [Link]

  • U.S. Environmental Protection Agency (EPA). (2021). Method 1628: Polychlorinated Biphenyl (PCB) Congeners in Water, Soil, Sediment, Biosolids, and Tissue by Low-Resolution GC-MS. Washington, D.C. [Link]

  • Agilent Technologies. (2021). GC Column Selection Guide: Optimizing Separations for Environmental Pollutants. [Link]

  • Frame, G. M. (1997). A collaborative study of 209 PCB congeners on 20 capillary gas chromatography columns. Fresenius' Journal of Analytical Chemistry, 357(6), 701-713. [Link]

Sources

Accuracy of Certified Reference Materials Containing PCB 62

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical analysis of Certified Reference Materials (CRMs) for PCB 62 (2,3,4,6-Tetrachlorobiphenyl) , a specific congener often overlooked in standard "Indicator PCB" mixes but critical for comprehensive environmental profiling and specific congener tracking.

A Comparative Technical Guide for Analytical Chemists

Executive Summary: The PCB 62 Challenge

PCB 62 (this compound) presents a unique analytical challenge. Unlike the "Indicator PCBs" (e.g., PCB 28, 52, 101), PCB 62 is not a primary regulatory target in all jurisdictions, yet it appears in environmental matrices and commercial Aroclor mixtures.

The primary accuracy risk for PCB 62 is co-elution . On standard 5% phenyl-methylpolysiloxane columns (e.g., DB-5ms), PCB 62 elutes in close proximity to PCB 51 and PCB 65 . If a CRM is not chemically pure (>99%) or if the certified value does not account for isomeric impurities, researchers risk significant positive bias in their data.

This guide compares high-fidelity CRMs from major providers, focusing on isotopic dilution capabilities and metrological traceability.

Critical Comparison of CRM Providers

The following analysis evaluates the three primary tiers of reference materials available for PCB 62: National Metrology Institutes (NMIs) , Isotope-Dilution Specialists , and General CRM Manufacturers .

Table 1: Comparative Performance of PCB 62 Reference Materials
FeatureNIST (USA) Cambridge Isotope Labs (CIL) / Wellington AccuStandard / General Commercial
Product Type Standard Reference Material (SRM)Certified Standards (CS) & Native/Mass-LabelledNative Reference Standards
Primary Utility Method Validation & Metrological AnchorQuantification (IDMS) & Daily CalibrationRetention Time Mapping & Screening
Traceability Direct to SI (Gravimetric + GC-MS/ECD)Traceable to NIST SRMs; Cross-validated with 13CGravimetric (Weight-based)
Uncertainty Lowest (typically <1-2%)Low (EuroChem/CITAC compliant)Moderate (often "Class A" limits)
Isotope Availability Limited (SRM 2259 is a native mix)High (13C12-PCB 62 available)Low (Mostly native)
Purity Verification Exhaustive (GC-GC-TOFMS)High (GC-MS + 13C IDMS)Standard (GC-FID/ECD)
Detailed Analysis
1. NIST (National Institute of Standards and Technology) [1][2][3][4]
  • Role: The ultimate truth anchor. NIST SRM 2259 (Polychlorinated Biphenyls in Isooctane) contains certified values for roughly 80 congeners.

  • Pros: Unquestionable legal defensibility.

  • Cons: Expensive; often sold as complex mixtures (SRM 2259) rather than individual PCB 62 solutions, making it difficult to use for specific retention time studies without interference.

2. CIL & Wellington Laboratories (The "Gold Standard" for Research)
  • Role: These providers specialize in Isotope Dilution Mass Spectrometry (IDMS) .[5] They synthesize 13C12-labelled PCB 62 , which is chemically identical to native PCB 62 but mass-shifted.

  • Why they win for Accuracy: By spiking samples with 13C-PCB 62 before extraction, you automatically correct for recovery losses and matrix effects. Their native CRMs are cross-validated against these isotopes.[6]

  • Recommendation: For drug development or rigorous environmental fate studies, use a Native PCB 62 CRM from these providers alongside its 13C12 analogue .

3. AccuStandard (The "Completeness" Specialist)
  • Role: They were the first to synthesize all 209 congeners.

  • Pros: Excellent for obtaining pure, individual PCB 62 to determine exact retention times on your specific column setup.

  • Cons: While ISO 17034 accredited, they may not always offer the matching 13C-labelled standard for every single congener, limiting IDMS applications.

Technical Deep Dive: The Co-Elution Problem

Accuracy in PCB 62 analysis is not just about the standard's concentration; it is about chromatographic resolution .

The Critical Pairs

On a standard DB-5ms or Rtx-5 column, PCB 62 (2,3,4,6-TeCB) has a Relative Retention Time (RRT) that endangers it with:

  • PCB 51 (2,2',4,6'-TeCB)

  • PCB 65 (2,3,5,6-TeCB)

If your CRM contains trace amounts of PCB 51 as a synthesis impurity, your calibration curve will be biased.

Visualization: Analytical Workflow & Traceability

The following diagram illustrates the hierarchy of accuracy and the workflow to ensure valid results using IDMS.

PCB62_Traceability cluster_0 Traceability Chain cluster_1 Experimental Workflow (IDMS) SI_Unit SI Unit (kg, mol) NIST_SRM NIST SRM 2259 (Primary Anchor) SI_Unit->NIST_SRM Gravimetry Comm_CRM Commercial CRM (CIL/Wellington Native PCB 62) NIST_SRM->Comm_CRM Verification Lab_Std Laboratory Working Std (Native + 13C-PCB 62) Comm_CRM->Lab_Std Dilution GCMS GC-MS/MS Analysis (DB-5ms or DB-XLB) Lab_Std->GCMS Calibration Sample Sample Matrix (Tissue/Soil) Spike Spike with 13C-PCB 62 (Surrogate) Sample->Spike Extract Extraction & Cleanup (Acid/Base/Silica) Spike->Extract Extract->GCMS Calc Quantification via Isotope Dilution GCMS->Calc Ratio (Native/13C)

Caption: Figure 1. Metrological traceability chain and Isotope Dilution Mass Spectrometry (IDMS) workflow for ensuring accuracy in PCB 62 analysis.

Experimental Protocol: Validating CRM Accuracy

To verify the accuracy of a new PCB 62 CRM (e.g., from a secondary manufacturer) against a primary standard or to validate your method, follow this Self-Validating Protocol .

Objective: Confirm the concentration of a Native PCB 62 CRM using 13C-labelled internal standards.

Materials
  • Candidate CRM: Native PCB 62 (e.g., 100 µg/mL in Isooctane).

  • Reference Standard: 13C12-PCB 62 (Certified IDMS Standard from CIL/Wellington).

  • Instrument: GC-MS/MS (Triple Quadrupole) or GC-HRMS (High Resolution).

    • Column: DB-XLB or HT-8 (preferred for separating PCB 62 from 51/65) or DB-5ms (if resolution is verified).

Step-by-Step Methodology
  • Gravimetric Preparation:

    • Prepare a calibration stock solution by mixing the Candidate CRM (Native) and the Reference Standard (13C) at a 1:1 mass ratio.

    • Crucial: Use a 5-place analytical balance. The accuracy of this step defines the limit of your validation.

  • Instrument Calibration:

    • Inject the mixture. Monitor the following transitions (for GC-MS/MS):

      • Native PCB 62: Precursor m/z 292 -> Product m/z 222.

      • 13C12-PCB 62: Precursor m/z 304 -> Product m/z 234.

  • Response Factor (RF) Calculation:

    • Calculate the Relative Response Factor (RRF) using the known certified value of the 13C standard.

  • Purity Check (The "Valley" Test):

    • Inspect the chromatogram for "shoulders" on the PCB 62 peak.

    • If using a DB-5ms column, a shoulder on the leading edge suggests PCB 51 contamination. A shoulder on the tailing edge suggests PCB 65 .

    • Acceptance Criteria: The peak must be symmetrical (Asymmetry factor 0.9 – 1.1) and free of co-eluting shoulders >1% of peak height.

  • Data Analysis:

    • If the calculated concentration of the Candidate CRM deviates by >5% from its label value (after correcting for the 13C standard's uncertainty), the CRM is suspect or has degraded.

References

  • NIST . (2024). Certificate of Analysis: SRM 2259 Polychlorinated Biphenyl Congeners in 2,2,4-Trimethylpentane. National Institute of Standards and Technology.[1][4][7][8] Link

  • Wellington Laboratories . (2023). Reference Standards for Environmental Testing: Native and Mass-Labelled PCBs. Wellington Laboratories Catalogue. Link

  • Cambridge Isotope Laboratories . (2023). Certified Reference Standards for Environmental Analysis. CIL Isotope.[6] Link

  • AccuStandard . (2023). PCB Reference Standards: Individual Congeners and Method Mixtures. AccuStandard. Link

  • Bolgar, M., et al. (2021). Chromatographic retention time data for 209 PCB congeners on 20 GC columns.

Sources

Safety Operating Guide

Operational Safety Guide: Handling 2,3,4,6-Tetrachlorobiphenyl (PCB-62)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Directive

Immediate Hazard Alert: 2,3,4,6-Tetrachlorobiphenyl (PCB-62) is a persistent organic pollutant (POP) with high lipophilicity. Unlike corrosive acids that cause immediate pain, PCBs can permeate standard laboratory gloves and enter the bloodstream through the skin without causing an immediate sensation.

The Core Risk: Bioaccumulation. Once absorbed, this compound sequesters in adipose tissue and the liver. Chronic exposure is linked to hepatotoxicity, chloracne, and potential carcinogenicity (IARC Group 1 for PCBs).

Operational Goal: Zero dermal contact and zero inhalation of particulates.

The Science of Protection: Permeation Kinetics

As a Senior Application Scientist, I must clarify a common misconception: Chemical resistance does not equal permeation resistance.

  • The Lipophilic Threat: PCB-62 is highly non-polar. It dissolves readily in skin oils and non-polar glove materials.

  • The Carrier Solvent Effect: You will rarely handle PCB-62 as a pure solid indefinitely; it is often dissolved in hexane, isooctane, or dichloromethane (DCM) for analysis. The solvent often dictates the breakthrough time of the glove more than the PCB itself. If the solvent penetrates, it carries the PCB with it.

PPE Selection Matrix

Standard latex gloves offer ZERO protection against PCBs and their common solvents.

PPE CategoryRecommended SpecificationThe Scientific Rationale
Primary Glove (Inner) Laminate (e.g., Silver Shield/4H) or Viton® High Permeation Resistance: These materials provide >4 hours of breakthrough time against PCBs and aggressive chlorinated solvents (like DCM).
Secondary Glove (Outer) Nitrile (Minimum 5 mil, preferably 8 mil) Mechanical & Splash Protection: Protects the delicate inner laminate glove from tears and provides grip. Acts as a sacrificial layer.
Respiratory P100 (HEPA) or N100 Solid Phase: Essential when weighing the pure congener (fluffy crystalline solid) to prevent inhalation of dust.
Respiratory (Solution) Half-mask with OV/P100 Combo Liquid Phase: If dissolved in volatile solvents (Hexane/DCM), organic vapor (OV) cartridges are mandatory to prevent solvent inhalation.
Body Protection Tyvek® Lab Coat (Closed Front) Particulate Barrier: Cotton lab coats trap dust. Tyvek repels particulates and minor splashes.

Decision Logic & Workflow

The following diagram outlines the decision-making process for selecting PPE based on the physical state of the PCB-62.

PPE_Decision_Tree Start Start: Handling PCB-62 State Determine Physical State Start->State Solid Pure Solid (Crystalline) State->Solid Weighing/Transfer Solution In Solution (e.g., Hexane/DCM) State->Solution Dilution/Extraction Resp_Solid Respiratory: P100/N100 (Particulate Only) Solid->Resp_Solid Glove_Solid Gloves: Double Nitrile (8 mil) (Acceptable for dry solid only) Solid->Glove_Solid Resp_Sol Respiratory: OV/P100 Combo (Vapor + Particulate) Solution->Resp_Sol Glove_Sol Gloves: Laminate Liner + Nitrile Outer (Mandatory for Solvents) Solution->Glove_Sol

Figure 1: PPE Selection Logic based on the physical state of the contaminant. Note the escalation to Laminate gloves when solvents are introduced.

Operational Protocol: Step-by-Step

This protocol is designed as a self-validating system. If you cannot perform a step (e.g., cannot find the laminate gloves), the operation stops .

Phase A: Preparation (The "Clean" Zone)
  • Static Control: PCB-62 solids can be static-prone. Use an anti-static gun or ionizer bar in the balance enclosure to prevent "flying" crystals during weighing.

  • Surface Prep: Line the fume hood work surface with an absorbent, plastic-backed bench pad (absorbent side up). This captures micro-spills and allows for easy disposal.

Phase B: Donning (The Barrier Setup)
  • Body: Don Tyvek lab coat. Ensure cuffs are tight.

  • Inner Glove: Don Silver Shield/Laminate gloves. Note: These are baggy and reduce dexterity.

  • Outer Glove: Don Nitrile gloves over the laminate gloves. Tape the cuff of the laminate glove to the lab coat sleeve if there is a gap, then pull the nitrile glove over the tape.

  • Check: Verify dexterity. If you cannot manipulate tweezers, adjust the fit of the outer glove.

Phase C: Handling (The "Hot" Zone)
  • Weighing: Always weigh inside a fume hood or a vented balance enclosure. Never weigh on an open bench.

  • Solubilization: When adding solvent, assume the glove breakthrough timer has started.

    • Hexane: ~4-8 hours breakthrough for Nitrile (Safe for short term).

    • DCM: <15 minutes breakthrough for Nitrile (Laminate liner is critical here).

  • Transfer: Use positive displacement pipettes for solutions to prevent dripping caused by high vapor pressure solvents.

Phase D: Decontamination & Doffing[1][2][3][4]
  • Wipe Down: Wipe all tools (spatulas, pipettes) with a hexane-soaked wipe, then a dry wipe. Dispose of wipes as solid PCB waste.

  • Outer Glove Removal: Remove outer nitrile gloves first, turning them inside out. Discard in PCB waste.

  • Inner Glove Removal: Remove laminate gloves. Do not touch the outside of the laminate glove with bare skin.

  • Wash: Immediately wash hands with soap and cool water (warm water opens pores, potentially increasing absorption of any residue).

Waste Management & Disposal (TSCA Compliance)

Disposal of PCBs is strictly regulated in the US under the Toxic Substances Control Act (TSCA) and globally under the Stockholm Convention.

Waste TypeClassification CriteriaDisposal Method
High Concentration >50 ppm PCBsTSCA Incineration Only. Must be sent to an approved high-temperature incinerator.
Trace Contaminated <50 ppm (e.g., dilute wash solvents)Check local regulations. Often requires specific chemical waste landfill or incineration. Never drain dispose.
Solid Debris Gloves, bench pads, wipesSegregate into a dedicated yellow bag or bin labeled "PCB WASTE" . Do not mix with general trash.

Important: Label all waste containers with the start date of accumulation. TSCA often limits storage time (typically 1 year max) before disposal.

Emergency Response

Spill Scenario:

  • Solid Spill: Do NOT sweep (creates dust).[1] Dampen with a wet wipe (water/surfactant) and wipe up gently.

  • Solution Spill: Evacuate the immediate area if volatile solvents are involved. Allow vapors to clear via fume hood. Cover liquid with absorbent pads.

  • Skin Exposure:

    • Do not scrub vigorously (abrasion increases absorption).

    • Wash with mild soap and water for 15 minutes.

    • Seek medical surveillance.[1][2][3][4] Note that PCB effects are often delayed (chronic).

References

  • IARC Monographs on the Evaluation of Carcinogenic Risks to Humans. (2016). Polychlorinated Biphenyls and Polybrominated Biphenyls. Volume 107. World Health Organization.[5] [Link]

  • United States Environmental Protection Agency (EPA). (n.d.).[6] Disposal and Storage of Polychlorinated Biphenyl (PCB) Waste.[7][6][8][9][Link]

  • Centers for Disease Control and Prevention (CDC) - NIOSH. (2016). NIOSH Pocket Guide to Chemical Hazards: Chlorodiphenyl (54% chlorine).[1][Link]

Sources

×

Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.